molecular formula C18H30O8 B15575834 Cinatrin C3

Cinatrin C3

Cat. No.: B15575834
M. Wt: 374.4 g/mol
InChI Key: DTFXURUKUSESHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

from Circinotrichum falcatisporum;  structure given in first source

Properties

Molecular Formula

C18H30O8

Molecular Weight

374.4 g/mol

IUPAC Name

3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid

InChI

InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12-18(23)13(16(21)26-24)14(15(19)20)25-17(18)22/h13-14,23-24H,2-12H2,1H3,(H,19,20)

InChI Key

DTFXURUKUSESHP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Cinatrin C3: A Technical Guide to its Mechanism of Action on Phospholipase A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinatrin C3, a natural product isolated from Circinotrichum falcatisporum RF-641, has been identified as a potent inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound on PLA2, summarizing key quantitative data, detailing experimental protocols for assessing its inhibitory activity, and visualizing the relevant biological pathways and experimental workflows.

Introduction to Phospholipase A2 and its Role in Inflammation

Phospholipase A2 (PLA2) enzymes are critical players in cellular signaling and the inflammatory response. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids in cell membranes, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. By inhibiting PLA2, compounds like this compound can effectively block the production of these downstream inflammatory molecules, making PLA2 an attractive target for the development of novel anti-inflammatory therapeutics.

This compound: A Noncompetitive Inhibitor of PLA2

This compound is the most potent inhibitor of PLA2 within the cinatrin family of compounds. Extensive biochemical studies have elucidated its mechanism of action as a noncompetitive inhibitor of rat platelet PLA2. This mode of inhibition signifies that this compound does not compete with the substrate for binding to the active site of the enzyme. Instead, it is proposed to bind to a distinct allosteric site on the PLA2 enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency.[5]

A key characteristic of this compound's inhibitory activity is its independence from both Ca2+ and substrate concentrations.[5] This further supports the model of direct interaction with the enzyme at a site other than the active site, as both Ca2+ and substrate availability are critical for the catalytic function of PLA2.

Quantitative Inhibition Data

The inhibitory potency of this compound against various PLA2 enzymes has been quantified, with the most detailed data available for its action on rat platelet PLA2. The following table summarizes the key inhibition parameters.

Enzyme SourceInhibitorIC50 (µM)Ki (µM)Mode of InhibitionReference
Rat PlateletsThis compound7036Noncompetitive[1][2][3][6]
Porcine PancreasThis compoundInhibited--
Naja naja venomThis compoundInhibited--

Note: Specific IC50 and Ki values for porcine pancreas and Naja naja venom PLA2 are not available in the cited literature.

Signaling Pathway of PLA2-Mediated Inflammation and this compound Intervention

The following diagram illustrates the central role of PLA2 in the inflammatory signaling cascade and the point of intervention for this compound.

PLA2_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Hydrolysis PLA2->Cell_Membrane COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Cinatrin_C3 This compound Cinatrin_C3->PLA2 Inhibits Experimental_Workflow Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) Plate_Setup Plate Setup (Buffer, Inhibitor, Enzyme) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate & DTNB) Pre_incubation->Reaction_Initiation Data_Acquisition Data Acquisition (Absorbance at 412 nm) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (IC50 and Ki determination) Data_Acquisition->Data_Analysis

References

The Origin and Core Technical Profile of Cinatrin C3: A Phospholipase A2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth overview of Cinatrin C3, a naturally derived inhibitor of phospholipase A2 (PLA2). The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its origin, chemical nature, mechanism of action, and the experimental protocols fundamental to its discovery and characterization.

Executive Summary

This compound is a polyketide-derived γ-lactone originally isolated from the fermentation broth of the fungus Circinotrichum falcatisporum RF-641. It belongs to a family of related compounds, the Cinatrins, which have demonstrated inhibitory activity against phospholipase A2. Among the cinatrins, this compound has been identified as the most potent inhibitor. Its mode of action is noncompetitive, suggesting a direct interaction with the enzyme at a site distinct from the substrate-binding domain. This document details the isolation, structural elucidation, and biological evaluation of this compound.

Origin and Isolation

This compound is a secondary metabolite produced by the fungal strain Circinotrichum falcatisporum RF-641. The isolation and purification of this compound involve a multi-step process beginning with the fermentation of the producing organism, followed by extraction and chromatographic separation.

Fermentation and Isolation Protocol

The production of this compound is achieved through submerged fermentation of Circinotrichum falcatisporum RF-641. The following is a generalized protocol for its isolation:

  • Fermentation: The fungal strain is cultured in a suitable nutrient medium under aerobic conditions to encourage the production of secondary metabolites, including the cinatrins.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The active compounds are then extracted from the supernatant using a water-immiscible organic solvent, such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

    • Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of organic solvents.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing PLA2 inhibitory activity are further purified by preparative HPLC, often using a reversed-phase column, to yield pure this compound.

Experimental Workflow: Isolation of this compound

G cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification Fermentation Submerged Fermentation of C. falcatisporum RF-641 Harvest Harvest Fermentation Broth Fermentation->Harvest Solvent_Extraction Solvent Extraction (Ethyl Acetate) Harvest->Solvent_Extraction Concentration Concentration in vacuo Solvent_Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Pure_C3 Pure this compound Prep_HPLC->Pure_C3

A generalized workflow for the isolation and purification of this compound.

Core Structure and Chemical Properties

This compound is a member of the cinatrin family, which are characterized as novel spiro-γ-dilactones and γ-lactones. The definitive structure of this compound was elucidated through mass spectrometry, NMR studies, and confirmed by X-ray crystallographic analysis.

PropertyValue
Molecular Formula C₁₈H₃₀O₈
Molecular Weight 374.43 g/mol
CAS Number 136266-37-0
Core Structure γ-lactone

Mechanism of Action: Inhibition of Phospholipase A2

This compound functions as a noncompetitive inhibitor of phospholipase A2 (PLA2). PLA2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid. This enzymatic activity is a key step in the production of various inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, from arachidonic acid.

The inhibition of PLA2 by this compound is independent of both calcium ion concentration and the concentration of the phospholipid substrate. This suggests that this compound does not compete with the substrate for the active site of the enzyme but rather binds to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Signaling Pathway of PLA2 and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade Phospholipid Membrane Phospholipid PLA2 Phospholipase A2 (PLA2) Phospholipid->PLA2 Substrate Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Catalyzes release of Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins via COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes via LOX Cinatrin_C3 This compound Cinatrin_C3->PLA2 Noncompetitive Inhibition

This compound acts as a noncompetitive inhibitor of PLA2.

Quantitative Analysis of PLA2 Inhibition

The inhibitory potency of this compound against various PLA2 enzymes has been quantified. The following table summarizes the key inhibitory parameters for this compound against PLA2 purified from rat platelets.

ParameterValueEnzyme Source
IC₅₀ 70 µMRat Platelets
Kᵢ 36 µMRat Platelets
Inhibition Type NoncompetitiveRat Platelets

This compound has also demonstrated inhibitory activity against porcine pancreas and Naja naja (cobra) venom PLA2.

Experimental Protocols

Phospholipase A2 Inhibition Assay

The following is a representative protocol for determining the PLA2 inhibitory activity of this compound.

  • Enzyme and Substrate Preparation:

    • A solution of purified PLA2 (e.g., from rat platelets) is prepared in a suitable buffer (e.g., Tris-HCl) containing CaCl₂.

    • A substrate solution is prepared by suspending a phospholipid (e.g., phosphatidylcholine) in the assay buffer. The substrate is often radiolabeled (e.g., with ¹⁴C-arachidonic acid at the sn-2 position) to facilitate detection of the product.

  • Inhibition Assay:

    • The PLA2 enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a defined period at a specific temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the phospholipid substrate.

    • The reaction is allowed to proceed for a set time and is then terminated, often by the addition of a quenching solution (e.g., a mixture of organic solvents to extract the lipids).

  • Product Quantification:

    • The released radiolabeled fatty acid is separated from the unreacted phospholipid substrate using thin-layer chromatography (TLC).

    • The amount of radioactivity in the fatty acid spot is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of PLA2 inhibition is calculated for each concentration of this compound relative to the vehicle control.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the mode of inhibition (e.g., noncompetitive), the assay is repeated with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk plots.

Experimental Workflow: PLA2 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare PLA2 Solution Pre_incubation Pre-incubate PLA2 with this compound Enzyme_Prep->Pre_incubation Substrate_Prep Prepare Radiolabeled Phospholipid Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Pre_incubation->Reaction Termination Terminate Reaction Reaction->Termination Separation Separate Products by TLC Termination->Separation Quantification Quantify Radiolabeled Fatty Acid Separation->Quantification Data_Analysis Calculate IC50 and Determine Mode of Inhibition Quantification->Data_Analysis

A generalized workflow for the phospholipase A2 inhibition assay.

Conclusion

This compound represents a significant discovery in the field of natural product inhibitors of phospholipase A2. Its unique chemical structure and noncompetitive mode of action make it a valuable tool for studying the role of PLA2 in cellular signaling and a potential lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for further research and development efforts centered on this promising molecule.

In-Depth Technical Guide to the Biological Activity of Cinatrin C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinatrin C3, a natural product isolated from the fungus Circinotrichum falcatisporum, has been identified as a potent inhibitor of phospholipase A2 (PLA2). This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its mechanism of PLA2 inhibition. Quantitative data from key studies are presented in a structured format, and detailed experimental methodologies are provided to facilitate the replication and further investigation of these findings. This document also explores the potential antibacterial properties of this class of compounds and visualizes the relevant biological pathways and experimental workflows.

Core Biological Activity: Phospholipase A2 Inhibition

The principal and most well-documented biological activity of this compound is its inhibitory effect on phospholipase A2 (PLA2) enzymes. PLA2s are a diverse family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing fatty acids and lysophospholipids. These products can act as signaling molecules and precursors for various inflammatory mediators, such as eicosanoids and platelet-activating factor. By inhibiting PLA2, this compound can modulate these critical signaling pathways.

Quantitative Inhibition Data

This compound has demonstrated potent inhibitory activity against PLA2 from various sources. It is the most active compound among the cinatrin family, which also includes Cinatrins A and B.[1] The key quantitative parameters of this compound's inhibitory action are summarized in the table below.

Enzyme SourceInhibitorIC50 (µM)Ki (µM)Inhibition TypeCa2+ DependenceSubstrate DependenceReference
Rat PlateletsThis compound7036NoncompetitiveIndependentIndependent[1]
Porcine PancreasThis compound--InhibitoryNot specifiedNot specified[1]
Naja naja venomThis compound--InhibitoryNot specifiedNot specified[1]
Mechanism of Action

Studies have shown that this compound acts as a noncompetitive inhibitor of rat platelet PLA2.[1] This mode of inhibition suggests that this compound does not bind to the active site of the enzyme where the substrate binds. Instead, it is proposed to bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.

G Workflow for PLA2 Inhibition Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagents: - PLA2 Enzyme - Substrate - this compound Dilutions B Add Reagents to Microplate Well A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Kinetics D->E F Calculate % Inhibition E->F G Determine IC50 F->G H Kinetic Analysis (e.g., Lineweaver-Burk plot) F->H I Determine Inhibition Mechanism H->I

References

A Technical Guide to Cinatrin C3: A Phospholipase A2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the therapeutic applications of Cinatrin C3 is exceptionally limited in publicly available scientific literature. The majority of research dates back to its initial discovery and characterization in the early 1990s. This document summarizes all available data; however, it does not represent a comprehensive therapeutic profile due to the scarcity of in-depth preclinical and clinical studies. A similarly named but distinct therapeutic target, Complement Component 3 (C3), is a subject of extensive research and should not be confused with this compound.

Introduction

This compound is a naturally occurring γ-lactone that belongs to a family of compounds known as cinatrins, which were first isolated from the fermentation broth of the fungus Circinotrichum falcatisporum RF-641.[1][2] Among the isolated cinatrins, this compound has been identified as the most potent inhibitor of phospholipase A2 (PLA2), an enzyme group with a critical role in inflammation and various cellular signaling pathways.[3] Its inhibitory action on PLA2 suggests potential, albeit largely unexplored, therapeutic applications in inflammatory conditions.

Chemical Properties

PropertyValue
CAS Number 136266-37-0[4][5]
Molecular Formula C18H30O8[4][5]
Molecular Weight 374.43 g/mol [4][5]
Appearance Colorless Acicular Crystalline[2]
Synonyms Cinatrin C[4]

Mechanism of Action and Biological Activity

The primary mechanism of action of this compound is the inhibition of phospholipase A2 (PLA2).[3][5] PLA2 enzymes are responsible for hydrolyzing the sn-2 position of membrane glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting PLA2, this compound can theoretically suppress the production of these inflammatory molecules.

Studies have shown that the inhibition of rat platelet PLA2 by this compound is noncompetitive and independent of calcium and substrate concentrations, suggesting a direct interaction with the enzyme.[3]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against various phospholipase A2 enzymes has been quantified, as summarized in the table below.

Enzyme SourceIC50KiInhibition Type
Rat Platelet PLA270 µM[3][5]36 µM[3]Noncompetitive[3]
Porcine Pancreas PLA2Inhibition observedNot reportedNot reported
Naja naja Venom PLA2Inhibition observedNot reportedNot reported

Potential Therapeutic Applications

Given its inhibitory effect on PLA2, this compound has been noted for its potential anti-inflammatory activity.[6][7] The release of arachidonic acid by PLA2 is a key step in the inflammatory cascade, and inhibitors of this enzyme are of significant interest for the development of anti-inflammatory drugs. However, it is crucial to note that beyond this initial characterization, there is a lack of published research on the efficacy and safety of this compound in preclinical or clinical models of inflammatory diseases.

Experimental Protocols

Detailed experimental protocols for the therapeutic application of this compound are not available in the cited literature. The original studies from 1992 describe the isolation and initial enzymatic assays.[1][3]

Isolation of Cinatrins: Cinatrins were isolated from the fermentation broth of Circinotrichum falcatisporum RF-641. The process involved chromatographic techniques, including high-pressure liquid chromatography (HPLC) and thin-layer chromatography, to separate the different cinatrin compounds.[1]

Phospholipase A2 Inhibition Assay (General Description from original study): The inhibitory activity of this compound was determined by measuring its effect on the enzymatic activity of purified PLA2 from sources such as rat platelets. The assay would typically involve incubating the enzyme with a phospholipid substrate in the presence and absence of this compound and measuring the rate of fatty acid release. The IC50 value was then calculated as the concentration of this compound required to inhibit 50% of the enzyme's activity.[3]

Visualizations

Cinatrin_C3_Mechanism cluster_membrane Cell Membrane cluster_pathway Inflammatory Cascade Membrane_Phospholipids Membrane Glycerophospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Pro_inflammatory_Mediators Downstream Enzymes PLA2 Phospholipase A2 (PLA2) Cinatrin_C3 This compound Cinatrin_C3->PLA2 Inhibits

Caption: Mechanism of action of this compound as a PLA2 inhibitor.

Conclusion

This compound is a potent, naturally derived inhibitor of phospholipase A2. While its mechanism of action points to potential therapeutic value as an anti-inflammatory agent, the scientific community has not extensively pursued its development since its discovery. The lack of recent studies, preclinical models, and clinical trials means that its therapeutic applications remain speculative. Further research would be necessary to validate its efficacy, safety, and clinical relevance. It is essential to distinguish this compound from the well-researched therapeutic target, Complement C3, to avoid confusion in scientific and drug development contexts.

References

Unraveling the Central Role of Complement C3 in Anti-Inflammatory Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The complement system, a cornerstone of innate immunity, is intricately involved in the inflammatory response. At the heart of this cascade lies Complement component 3 (C3), a protein that serves as a critical nexus for all three complement activation pathways.[1][2][3] Dysregulation of C3 activation is a key driver in the pathophysiology of a wide array of inflammatory and autoimmune diseases, making it a highly attractive target for therapeutic intervention.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted role of C3 in inflammation, detailing its signaling pathways, summarizing quantitative data from key studies, and outlining experimental protocols for its investigation.

The Pivotal Role of C3 in the Complement Cascade

The complement system can be activated through the classical, lectin, and alternative pathways, all of which converge on the cleavage of C3 into its active fragments, C3a and C3b.[1][2] This central event initiates a cascade of downstream effects that are fundamental to the inflammatory process.

  • C3a: This small anaphylatoxin interacts with its receptor, C3aR, on various immune cells, including mast cells and basophils, triggering the release of inflammatory mediators such as histamine (B1213489) and cytokines.[1][4]

  • C3b: This larger fragment acts as an opsonin, tagging pathogens and cellular debris for phagocytosis.[4] It also forms a crucial component of the C5 convertase, which cleaves C5 to generate the potent anaphylatoxin C5a and initiate the formation of the Membrane Attack Complex (MAC), a lytic pore that can destroy target cells.[2][5]

The strategic position of C3 makes its inhibition a comprehensive therapeutic strategy, as it can block the amplification of the complement response and the generation of all downstream inflammatory effectors.[4][5]

Signaling Pathways

The inflammatory effects of C3 are mediated through complex signaling pathways. The activation of the complement cascade and the subsequent interaction of C3 fragments with their receptors trigger intracellular signaling events that drive pro-inflammatory gene expression.

Complement_Activation_and_C3_Signaling cluster_activation Complement Activation Pathways cluster_C3 Central Role of C3 cluster_effectors Downstream Effectors cluster_cellular Cellular Responses Classical Pathway Classical Pathway C3_Convertase C3_Convertase Classical Pathway->C3_Convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3_Convertase Alternative Pathway Alternative Pathway Alternative Pathway->C3_Convertase C3 C3 C3a C3a C3->C3a C3b C3b C3->C3b C3_Convertase->C3 cleaves Inflammation Inflammation C3a->Inflammation C5_Convertase C5_Convertase C3b->C5_Convertase Phagocytosis Phagocytosis C3b->Phagocytosis C5a C5a C5_Convertase->C5a MAC MAC C5_Convertase->MAC Cell_Lysis Cell_Lysis MAC->Cell_Lysis

Figure 1: Overview of the Complement Cascade focusing on C3.

Downstream of C3a and C5a receptor activation, signaling cascades such as the NF-κB and MAPK pathways are often engaged, leading to the transcription of pro-inflammatory cytokines and chemokines. While direct activation of these pathways by C3 fragments is complex and context-dependent, the inflammatory milieu created by complement activation heavily relies on these signaling modules. For instance, studies have shown that C3+ cancer-associated fibroblasts can promote tumor growth through the activation of the NF-κB signaling pathway.[6][7]

Experimental_Workflow_for_C3_Inhibitor_Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis Cell-Based Assays Cell-Based Assays Macrophage Activation Macrophage Activation Cell-Based Assays->Macrophage Activation Neutrophil Chemotaxis Neutrophil Chemotaxis Cell-Based Assays->Neutrophil Chemotaxis Quantification of Inflammatory Markers Quantification of Inflammatory Markers Macrophage Activation->Quantification of Inflammatory Markers Neutrophil Chemotaxis->Quantification of Inflammatory Markers Animal Models of Inflammation Animal Models of Inflammation Paw Edema Model Paw Edema Model Animal Models of Inflammation->Paw Edema Model LPS-induced Inflammation LPS-induced Inflammation Animal Models of Inflammation->LPS-induced Inflammation Paw Edema Model->Quantification of Inflammatory Markers LPS-induced Inflammation->Quantification of Inflammatory Markers

References

An In-depth Technical Guide to the Pharmacokinetics of Cinacalcet

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following technical guide addresses the pharmacokinetics of Cinacalcet (B1662232). The term "Cinatrin C3" as specified in the prompt is not a recognized pharmaceutical agent, and it is presumed to be a typographical error for Cinacalcet, a well-established calcimimetic drug.

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] By increasing the sensitivity of the CaSR on the parathyroid gland to extracellular calcium, cinacalcet effectively reduces the synthesis and secretion of parathyroid hormone (PTH).[2][3] This mechanism of action leads to a concomitant decrease in serum calcium and phosphorus levels.[4] Consequently, cinacalcet is indicated for the treatment of secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD) on dialysis and for the management of hypercalcemia in patients with parathyroid carcinoma.[1][5] Understanding the pharmacokinetic profile of cinacalcet is critical for its safe and effective use, particularly concerning dose titration, management of drug-drug interactions, and use in special populations.

Mechanism of Action Signaling Pathway

Cinacalcet binds to the transmembrane domain of the CaSR, a G-protein coupled receptor.[2] This allosteric binding enhances the receptor's sensitivity to circulating calcium ions, meaning the receptor is activated at lower calcium concentrations. This heightened activation triggers downstream intracellular signaling pathways (e.g., Phospholipase C-Inositol triphosphate-diacylglycerol pathway), which increases intracellular calcium mobilization and ultimately inhibits the synthesis and release of PTH from the parathyroid chief cells.[2]

Cinacalcet_MoA Figure 1: Cinacalcet Mechanism of Action cluster_parathyroid Parathyroid Gland Chief Cell CaSR Calcium-Sensing Receptor (CaSR) G_Protein G-Protein Signaling CaSR->G_Protein activates PTH_Vesicle PTH Vesicle G_Protein->PTH_Vesicle inhibits fusion with membrane PTH_Secretion ↓ PTH Secretion PTH_Vesicle->PTH_Secretion Cinacalcet Cinacalcet Cinacalcet->CaSR Allosteric Modulation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binding Cinacalcet_Metabolism Figure 2: Metabolic Pathways of Cinacalcet Cinacalcet Cinacalcet (Active Parent Drug) Oxidation Oxidation Cinacalcet->Oxidation N-dealkylation, Ring Oxidation Conjugation Conjugation (e.g., Glucuronidation) Oxidation->Conjugation Inactive_Metabolites Inactive Metabolites (Hydrocinnamic acid derivatives, Glucuronide conjugates) Conjugation->Inactive_Metabolites Excretion Renal & Fecal Excretion Inactive_Metabolites->Excretion CYP3A4 CYP3A4 CYP3A4->Oxidation CYP2D6 CYP2D6 CYP2D6->Oxidation CYP1A2 CYP1A2 CYP1A2->Oxidation PK_Workflow Figure 3: Typical Pharmacokinetic Study Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Dosing Drug Administration (Single Dose, Crossover Design) Sampling Serial Blood Sampling (e.g., 0-72 hours) Dosing->Sampling Processing Plasma Separation (Centrifugation & Freezing) Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Analysis (Quantification) Extraction->LCMS PK_Calc PK Parameter Calculation (Non-compartmental analysis) LCMS->PK_Calc Stat_Analysis Statistical Analysis (Bioequivalence Assessment) PK_Calc->Stat_Analysis

References

Methodological & Application

Cinatrin C3: Application Notes and Protocols for Phospholipase A2 (PLA2) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinatrin C3 is a potent, noncompetitive inhibitor of phospholipase A2 (PLA2), an enzyme family critical to cellular signaling and the inflammatory response. By catalyzing the hydrolysis of phospholipids, PLA2 releases arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. The inhibitory action of this compound on PLA2 makes it a compound of significant interest for research into anti-inflammatory therapeutics. These application notes provide detailed protocols for assessing the inhibitory activity of this compound on PLA2.

Quantitative Data Summary

The inhibitory potency of this compound against purified rat platelet phospholipase A2 has been determined, demonstrating a dose-dependent and noncompetitive mechanism of action. The key quantitative metrics are summarized in the table below.

ParameterValueEnzyme SourceNotes
IC50 70 µMRat PlateletsConcentration of this compound required to inhibit 50% of PLA2 activity.
Ki 36 µMRat PlateletsThe inhibition constant, indicating the binding affinity of this compound to the enzyme-substrate complex. The inhibition is noncompetitive.
Inhibition Characteristics NoncompetitiveRat PlateletsInhibition is independent of substrate and Ca2+ concentration.[1]

Signaling Pathway: The Arachidonic Acid Cascade

Phospholipase A2 (PLA2) plays a crucial role in the initiation of the arachidonic acid cascade. Upon activation by various stimuli, PLA2 translocates to cellular membranes and hydrolyzes membrane phospholipids, primarily at the sn-2 position, to release arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Phospholipase A2 (PLA2) PLA2->Membrane_Phospholipids Hydrolysis COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Cinatrin_C3 This compound Cinatrin_C3->PLA2 Inhibition

Caption: The role of PLA2 in the arachidonic acid cascade and the inhibitory action of this compound.

Experimental Workflow: Screening for PLA2 Inhibitors

The general workflow for identifying and characterizing inhibitors of PLA2, such as this compound, involves a multi-step process from initial screening to detailed kinetic analysis.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (Single Concentration Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Kinetic_Analysis Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) (Determination of Ki) Dose_Response->Kinetic_Analysis Lead_Compound Lead Compound Characterization Kinetic_Analysis->Lead_Compound

Caption: A generalized workflow for the screening and characterization of PLA2 inhibitors.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified phospholipase A2 (e.g., from rat platelets, porcine pancreas, or snake venom).

  • Substrate: Phosphatidylcholine (PC) or other suitable phospholipid substrate.

  • Inhibitor: this compound.

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

  • Cofactor: Calcium chloride (CaCl2).

  • Assay Plate: 96-well microplate.

  • Detection Reagent: A suitable detection system, such as a fluorescent probe (e.g., EnzChek® Phospholipase A2 Assay Kit) or a colorimetric indicator for fatty acid release.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound.

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a stock solution of PLA2 in assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.

  • Substrate Vesicles: Prepare small unilamellar vesicles (SUVs) of the phospholipid substrate in assay buffer by sonication or extrusion.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Working Solutions: Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

PLA2 Inhibition Assay Protocol (Fluorometric Method)

This protocol is adapted for a 96-well plate format using a commercially available fluorometric assay kit.

  • Assay Plate Preparation:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the various dilutions of this compound to the test wells.

    • For control wells (no inhibitor), add 10 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • For a positive control (no enzyme activity), add 10 µL of a known PLA2 inhibitor.

  • Enzyme Addition:

    • Add 20 µL of the diluted PLA2 enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the substrate solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

    • Continue to monitor the fluorescence at regular intervals (e.g., every 1-2 minutes) for a total of 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Determination of the Inhibition Constant (Ki) for Noncompetitive Inhibition

To determine the Ki for a noncompetitive inhibitor, the assay is performed with varying concentrations of both the substrate and the inhibitor.

  • Experimental Setup:

    • Prepare a matrix of assay conditions with at least three different fixed concentrations of this compound (including a zero-inhibitor control) and a range of substrate concentrations for each inhibitor concentration.

  • Assay Procedure:

    • Follow the PLA2 inhibition assay protocol as described above for each condition in the experimental matrix.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (V₀) at each substrate concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

    • For a noncompetitive inhibitor, the lines on the Lineweaver-Burk plot will intersect on the x-axis, indicating that the Km is unchanged, while the Vmax decreases with increasing inhibitor concentration.

    • The Ki can be determined from a secondary plot of the y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration. The x-intercept of this secondary plot will be equal to -Ki. Alternatively, Ki can be calculated from the following equation:

      where Vmax_app is the apparent Vmax in the presence of the inhibitor, Vmax is the maximal velocity in the absence of the inhibitor, and [I] is the inhibitor concentration.

References

Application Notes and Protocols for Cinatrin C3 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vitro use of Cinatrin C3, a synthetic biscoumarin identified as 3,3'-(4-chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one). This document is intended for researchers and professionals in the fields of cancer biology and drug development. This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical studies, particularly in lung cancer models. The protocols detailed herein are based on established methodologies to assess the efficacy and mechanism of action of this compound in a laboratory setting.

Note: The name "this compound" is used here to refer to the synthetic biscoumarin compound C3, based on the available scientific literature.

Mechanism of Action

This compound exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest.[1] A key aspect of its mechanism is the upregulation of Receptor-Interacting Protein Kinase 1 (RIP1), a crucial regulator of cell death pathways.[1] Increased RIP1 expression in response to this compound treatment is associated with the activation of the apoptotic cascade, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Data Presentation

The following table summarizes the quantitative data from in vitro studies on this compound's effects on Lewis Lung Cancer (LLC) cells.

ParameterCell LineTreatment ConditionResultReference
Cell Proliferation LLCThis compound (various concentrations) for 72hDose-dependent inhibition of cell proliferation
Apoptosis Induction LLC12 µM this compound for 48hIncreased apoptosis compared to control[1][2]
Cell Viability (with RIP1 inhibitor) LLC40 µM this compound with 30 µM Necrostatin-1 (NEC-1) for 1h pre-treatmentDecreased cell viability, indicating RIP1's role in C3-induced apoptosis[1][2]
Cell Viability (with pan-caspase inhibitor) LLCThis compound with 10 µM Z-VAD-FMK for 1h pre-treatmentIncreased cell viability, suggesting caspase-dependent apoptosis[1][2]

Experimental Protocols

Cell Viability and Proliferation Assay (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to measure cell viability and proliferation in response to this compound treatment.

Materials:

  • This compound

  • Lewis Lung Cancer (LLC) cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed LLC cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[3][4]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3][4]

  • Prepare serial dilutions of this compound in complete medium at the desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.[3][5][6]

  • Incubate the plate for 1-4 hours at 37°C.[3][5][6]

  • Measure the absorbance at 450 nm using a microplate reader.[3][5]

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • This compound

  • LLC cells (or other suitable cell line)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed LLC cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentration (e.g., 12 µM) for the specified duration (e.g., 48 hours).[2] Include appropriate controls.

  • Harvest the cells by trypsinization and collect the culture supernatant containing any floating cells.

  • Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.[7]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7][8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the samples by flow cytometry within one hour.[8]

Western Blot Analysis for PARP and RIP1

This protocol details the detection of full-length and cleaved PARP, as well as RIP1 protein levels by Western blotting.

Materials:

  • This compound

  • LLC cells (or other suitable cell line)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP, anti-RIP1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat LLC cells with this compound as described in the previous protocols.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[10][11]

  • Determine the protein concentration of the lysates using a BCA assay.[12]

  • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.[12]

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis.[13]

  • Transfer the separated proteins to a PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibodies against PARP, RIP1, and a loading control (e.g., GAPDH) overnight at 4°C.[11][13]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Cinatrin_C3_Apoptosis_Pathway Proposed Signaling Pathway of this compound C3 This compound RIP1 RIP1 Expression (Upregulation) C3->RIP1 Induces Apoptotic_Cascade Apoptotic Cascade RIP1->Apoptotic_Cascade Promotes Caspase_Activation Caspase Activation Apoptotic_Cascade->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Mediates Apoptosis Apoptosis PARP_Cleavage->Apoptosis Marker of

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vitro Analysis of this compound

Cinatrin_C3_Workflow Experimental Workflow for In Vitro Analysis of this compound cluster_assays In Vitro Assays CCK8 Cell Viability Assay (CCK-8) Data_Analysis1 Analyze Cell Proliferation CCK8->Data_Analysis1 Measure Absorbance Flow_Cytometry Apoptosis Assay (Annexin V/PI) Data_Analysis2 Assess Apoptosis Induction Flow_Cytometry->Data_Analysis2 Quantify Apoptotic Cells Western_Blot Protein Expression (Western Blot) Data_Analysis3 Elucidate Mechanism Western_Blot->Data_Analysis3 Detect Protein Levels (RIP1, Cleaved PARP) Start Cancer Cell Line (e.g., LLC) Treatment Treat with this compound (Dose and Time Course) Start->Treatment Treatment->CCK8 Treatment->Flow_Cytometry Treatment->Western_Blot

Caption: General workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for Preparing Cinatrin C3 Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the preparation of a Cinatrin C3 stock solution for use in cell culture experiments. This compound is a known inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory signaling cascade. Proper preparation of a stable, concentrated stock solution is paramount for accurate and reproducible experimental results. These guidelines cover the chemical properties of this compound, a detailed step-by-step protocol for solubilization, and recommendations for storage and handling. Additionally, a diagram of the experimental workflow and the relevant signaling pathway are provided to aid in experimental design and interpretation.

Introduction

This compound is a small molecule inhibitor of phospholipase A2 (PLA2)[1]. The PLA2 family of enzymes plays a crucial role in cellular signaling by catalyzing the hydrolysis of the sn-2 position of membrane glycerophospholipids to release arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the biosynthesis of a variety of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting PLA2, this compound can effectively block the production of these inflammatory mediators, making it a valuable tool for studying inflammatory processes and for potential therapeutic development.

Accurate and consistent dosing in cell-based assays begins with a properly prepared and stored stock solution. Due to the hydrophobic nature of many small molecule inhibitors, including potentially this compound, dissolution in an appropriate organic solvent is necessary before dilution into aqueous cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this purpose due to its high solubilizing capacity and compatibility with most cell culture systems at low final concentrations.

Data Presentation

A summary of the key quantitative data for this compound and recommended handling parameters are presented in the table below. Note that specific solubility data in DMSO was not found in the public domain; therefore, the recommended stock concentration is based on general practices for similar small molecule inhibitors. Researchers should empirically verify the solubility of their specific batch of this compound.

ParameterValueReference/Note
Molecular Formula C18H30O8[2]
Molecular Weight 374.43 g/mol [2]
Mechanism of Action Phospholipase A2 (PLA2) Inhibitor[1]
IC50 70 µM for PLA2[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeGeneral practice for small molecule inhibitors
Recommended Stock Concentration 10 mM (to be empirically verified)Based on common starting concentrations for in vitro assays
Storage of Stock Solution -20°C, protected from light and moistureGeneral recommendation for long-term stability
Final DMSO Concentration in Assay < 0.1% (v/v)To minimize solvent-induced cytotoxicity

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed.

  • Calculate the required mass of this compound:

    • To prepare a 10 mM solution, the following calculation is used:

      • Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 374.43 g/mol × 1000 mg/g = 3.74 mg

  • Weighing the this compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.74 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.

    • It is crucial to handle the powder with care to avoid inhalation or contact with skin.

  • Dissolving the Compound:

    • Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the weighed this compound.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. If solubility is an issue, gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication may aid in dissolution. However, the stability of this compound under these conditions should be considered.

  • Sterilization (Optional but Recommended):

    • If the stock solution needs to be sterile for long-term storage and direct addition to sterile culture media, it can be filtered through a 0.22 µm syringe filter compatible with DMSO. Ensure the filter material (e.g., PTFE) is resistant to DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C, protected from light.

Protocol for Preparing Working Solutions
  • Thawing the Stock Solution:

    • When ready to use, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions:

    • Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 µM, 10 µM, 1 µM, etc.).

    • Important: To prevent precipitation of the hydrophobic compound, it is recommended to perform intermediate dilutions in DMSO before the final dilution into the aqueous culture medium. For example, to achieve a final concentration of 10 µM in a culture volume of 1 mL with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.

  • Vehicle Control:

    • Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the treated samples to account for any effects of the solvent on the cells.

Mandatory Visualizations

G cluster_prep Preparation cluster_storage Storage & Use Calculate Mass Calculate Mass Weigh Powder Weigh Powder Calculate Mass->Weigh Powder 3.74 mg for 10 mM Add DMSO Add DMSO Weigh Powder->Add DMSO 1 mL Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Aliquot Aliquot Vortex to Dissolve->Aliquot 10 mM Stock Store at -20°C Store at -20°C Aliquot->Store at -20°C Thaw for Use Thaw for Use Store at -20°C->Thaw for Use Prepare Working Dilutions Prepare Working Dilutions Thaw for Use->Prepare Working Dilutions Cell Treatment Cell Treatment Prepare Working Dilutions->Cell Treatment

Caption: Experimental workflow for preparing this compound stock solution.

G PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Lysophospholipids Lysophospholipids PLA2->Lysophospholipids Cinatrin_C3 This compound Cinatrin_C3->PLA2 COX Cyclooxygenases (COX) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: this compound inhibits the PLA2 signaling pathway.

References

Application Notes and Protocols for Cinatrin C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cinatrin C3

This compound is a member of the cinatrin family of polyketides, which are secondary metabolites produced by the fungus Circinotrichum falcatisporum. Its chemical formula is C18H30O8[1]. A key reported biological activity of this compound is the inhibition of phospholipase A2 (PLA2) with an IC50 of 70 μM[2]. PLA2 enzymes play a crucial role in various cellular processes, including inflammation, by catalyzing the hydrolysis of phospholipids (B1166683) to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids. The inhibitory action of this compound on PLA2 makes it a compound of interest for research into anti-inflammatory agents.

Given its polyketide structure, which often includes both hydrophobic and hydrophilic moieties, the solubility of this compound can be expected to vary significantly across different solvents. Accurate solubility data is essential for:

  • Designing and conducting biological assays: Ensuring the compound is fully dissolved in the assay medium is critical for obtaining accurate and reproducible results.

  • Formulation development: For potential therapeutic applications, understanding solubility is fundamental for developing appropriate delivery systems.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Solubility influences absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Predicted Solubility Profile of this compound

Based on its chemical structure (a polyketide with multiple oxygen-containing functional groups), a qualitative prediction of this compound's solubility can be made:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to exhibit good solubility due to the presence of polar functional groups in the this compound molecule.

  • Alcohols (e.g., Ethanol, Methanol): Moderate to good solubility is expected as these solvents can engage in hydrogen bonding.

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the overall polarity of the this compound molecule.

  • Aqueous Solutions (e.g., Water, PBS): Low solubility is expected, which is common for many natural product polyketides.

The following table provides a framework for recording experimentally determined solubility data.

Table of Solvents for this compound Solubility Determination

Solvent Solvent Type Predicted Solubility Experimentally Determined Solubility (mg/mL) Notes
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determined by userCommon stock solution solvent.
N,N-Dimethylformamide (DMF)Polar AproticHighData to be determined by user
EthanolPolar ProticModerate-HighData to be determined by user
MethanolPolar ProticModerate-HighData to be determined by user
AcetonitrilePolar AproticModerateData to be determined by user
Isopropyl AlcoholPolar ProticModerateData to be determined by user
Dichloromethane (DCM)Non-polarLow-ModerateData to be determined by user
Ethyl AcetateModerately PolarLow-ModerateData to be determined by user
TolueneNon-polarLowData to be determined by user
HexaneNon-polarLowData to be determined by user
WaterPolar ProticLowData to be determined by user
Phosphate-Buffered Saline (PBS)Aqueous BufferLowData to be determined by userpH-dependent solubility may be observed.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

4.1. Materials

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Analytical balance (readable to at least 0.1 mg)

  • Micropipettes

  • Syringe filters (0.22 µm, compatible with the solvent being tested)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis Spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

4.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to vial prep1->prep2 prep3 Add known volume of solvent prep2->prep3 equil Incubate on shaker (e.g., 24-48h at 25°C) prep3->equil sep1 Allow solid to settle equil->sep1 sep2 Filter supernatant sep1->sep2 an1 Prepare serial dilutions of the filtrate sep2->an1 an2 Analyze by HPLC or UV-Vis Spectrophotometry an1->an2 an3 Quantify concentration against a standard curve an2->an3 end end an3->end Calculate Solubility (mg/mL)

Caption: Workflow for determining the solubility of this compound.

4.3. Procedure

  • Preparation of Standard Curve: a. Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO) to prepare a stock solution of known concentration. b. Perform serial dilutions of the stock solution to create a series of standards with known concentrations. c. Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a standard curve of response versus concentration.

  • Sample Preparation: a. Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 2-5 mg). b. Record the exact weight of the added this compound. c. Add a precise volume of the test solvent to the vial (e.g., 1 mL).

  • Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). c. Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: a. After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis: a. Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the standard curve. b. Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) as used for the standard curve. c. Determine the concentration of this compound in the diluted sample by comparing its response to the standard curve.

  • Calculation: a. Calculate the concentration of this compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor. b. The resulting value is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

Signaling Pathway

This compound has been identified as an inhibitor of phospholipase A2 (PLA2). The following diagram illustrates the general signaling pathway in which PLA2 is involved and indicates the point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Pathways phospholipid Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid lyso_pl Lysophospholipid pla2->lyso_pl cox Cyclooxygenases (COX) arachidonic_acid->cox lox Lipoxygenases (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins Inflammation Pain, Fever leukotrienes Leukotrienes lox->leukotrienes Inflammation Allergy cinatrin This compound cinatrin->pla2 Inhibition

Caption: this compound inhibits the Phospholipase A2 (PLA2) pathway.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, the protocols and information provided in this document are intended to empower researchers to generate this essential data in their own laboratories. A systematic approach to determining solubility will facilitate the accurate design and interpretation of experiments aimed at elucidating the biological functions and therapeutic potential of this interesting polyketide natural product.

References

Determining the Optimal Concentration of a Novel Therapeutic Agent: Cinatrin C3

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of an optimal concentration is a critical step in the pre-clinical evaluation of any novel therapeutic candidate. This process involves identifying a concentration that maximizes therapeutic efficacy while minimizing off-target effects and toxicity. These application notes provide a comprehensive framework of protocols to determine the optimal concentration of Cinatrin C3, a hypothetical novel anti-cancer agent. The methodologies described herein are designed to be adaptable for the characterization of other novel compounds.

The following protocols will guide researchers through a series of experiments to:

  • Establish the cytotoxic and cytostatic potential of this compound.

  • Determine the half-maximal inhibitory concentration (IC50) across various cell lines.

  • Investigate the dose-dependent effects on key cellular processes such as apoptosis.

  • Confirm target engagement in a cellular context.

Hypothetical Mechanism of Action of this compound

For the purpose of these protocols, we will hypothesize that this compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[1] this compound is presumed to bind to and inhibit the kinase activity of AKT, leading to a downstream cascade of events that culminates in cell cycle arrest and apoptosis.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation CinatrinC3 This compound CinatrinC3->AKT inhibits

Hypothetical signaling pathway of this compound.

Experimental Protocols

Cell Viability and IC50 Determination

The initial step in characterizing a new compound is to determine its effect on cell viability and to calculate the IC50, the concentration at which 50% of cell growth is inhibited. This can be achieved using various colorimetric or fluorometric assays.

The Resazurin (B115843) assay is a sensitive and non-toxic method to measure cell proliferation and cytotoxicity.[2] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.[3]

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[4]

Cell_Viability_Workflow Seed Seed cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddResazurin Add Resazurin Incubate2->AddResazurin Incubate3 Incubate 2-4h AddResazurin->Incubate3 Measure Measure Fluorescence Incubate3->Measure Analyze Analyze Data & Determine IC50 Measure->Analyze

Workflow for the Resazurin cell viability assay.
Dose-Response Studies: Apoptosis Analysis

To understand the mechanism of cell growth inhibition, it is crucial to assess the dose-dependent effects of this compound on cellular processes like apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with increasing concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50 value) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[6]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]

Dose_Response_Logic Concentration This compound Concentration Relationship Dose-Response Relationship Concentration->Relationship Apoptosis Apoptotic Cell Percentage Apoptosis->Relationship

Logical relationship in dose-response analysis.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

Confirming that a drug binds to its intended target within the complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells.[7] The principle is that a ligand-bound protein will be more resistant to thermal denaturation.[7]

Protocol (Conceptual):

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[8]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (hypothetically AKT) by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

CETSA_Workflow Treat Treat cells with This compound or Vehicle Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to separate soluble fraction Lyse->Centrifuge Analyze Analyze soluble protein (e.g., Western Blot) Centrifuge->Analyze Conclusion Determine Target Engagement Analyze->Conclusion

Workflow of the Cellular Thermal Shift Assay (CETSA).

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.5
PC-3Prostate Cancer12.1

Table 2: Dose-Dependent Effect of this compound on Apoptosis in HCT116 Cells

This compound Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle)4.1 ± 0.82.5 ± 0.5
1.75 (0.5x IC50)15.3 ± 2.15.7 ± 1.1
3.5 (1x IC50)35.8 ± 4.512.4 ± 2.3
7.0 (2x IC50)58.2 ± 6.225.1 ± 3.8

Table 3: Thermal Shift of AKT in HCT116 Cells Treated with this compound (10 µM)

Temperature (°C)Relative Amount of Soluble AKT (Vehicle)Relative Amount of Soluble AKT (this compound)
451.001.00
500.950.98
550.780.92
600.450.85
650.150.65
70<0.050.35

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the initial characterization and determination of the optimal concentration of the novel therapeutic candidate, this compound. By systematically evaluating its effects on cell viability, elucidating its dose-response relationship in inducing apoptosis, and confirming target engagement, researchers can build a comprehensive understanding of the compound's preclinical profile. This foundational knowledge is essential for making informed decisions in the drug development pipeline.

References

Application Notes and Protocols for Enzyme Kinetics Studies of C3 Convertase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cinatrin C3 Protocol for Enzyme Kinetics Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The complement system is a critical component of the innate immune system, and its activation is tightly regulated to prevent damage to host tissues. Complement component C3 is the central protein of this cascade, and its cleavage by C3 convertases is a pivotal step. Dysregulation of C3 convertase activity is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. These application notes provide a detailed framework for studying the enzyme kinetics of C3 convertase and for characterizing the inhibitory potential of compounds like "this compound," using the well-studied inhibitor Compstatin as a representative example.

Data Presentation

The following tables summarize key kinetic parameters for the alternative pathway C3 convertase (C3bBb) and the inhibitory constants for its interaction with the known inhibitor, Compstatin. These values serve as a benchmark for evaluating novel inhibitors.

Table 1: Kinetic Parameters of Alternative Pathway C3 Convertase (C3bBb)

ParameterValueReference
Km for C35.86 x 10-6 M[1][2][3]
kcat1.78 s-1[1][2][3]
kcat/Km3.11 x 105 M-1s-1[1][2][3]
Half-life (t1/2)90 ± 2 s[1][2][3]

Table 2: Inhibitory Constants (Ki) and IC50 for Compstatin Analogs

| Inhibitor | KD (Binding to C3) | IC50 (Complement Inhibition) | Reference | | :--- | :--- | :--- | | Compstatin | 60-130 nM | ~12 µM |[4] | | 4(1MeW)7W Compstatin | 15 nM | 267-fold more potent than Compstatin |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibition of C3 convertase.

Protocol 1: In Vitro C3 Convertase Activity Assay (ELISA-based)

This assay quantifies the ability of an inhibitor to block the cleavage of C3 by a pre-formed C3 convertase.[5]

Materials:

  • High-binding 96-well microtiter plates

  • Purified human C3b, Factor B, and Factor D

  • Purified human C3

  • Test inhibitor (e.g., this compound)

  • Anti-C3b antibody conjugated to horseradish peroxidase (HRP)

  • Chromogenic HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a high-binding 96-well plate with purified C3b (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound C3b.

  • Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • C3 Convertase Formation: Add a mixture of purified Factor B (e.g., 1 µg/mL) and Factor D (e.g., 0.1 µg/mL) in a buffer containing Mg2+ (e.g., Veronal buffer with 0.5 mM MgCl2) to the C3b-coated wells. Incubate for 1 hour at 37°C to form the C3 convertase (C3bBb).

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the wells. Include a vehicle control (no inhibitor).

  • Substrate Addition: Add purified C3 (e.g., 10 µg/mL) to all wells to initiate the cleavage reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for C3 cleavage.

  • Washing: Wash the plate five times with wash buffer to remove unbound proteins.

  • Detection: Add the anti-C3b-HRP antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add the chromogenic substrate and incubate until sufficient color development.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the optical density at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Hemolytic Assay for Alternative Pathway Inhibition

This functional assay assesses the ability of an inhibitor to prevent the lysis of red blood cells, which is dependent on the alternative complement pathway.[5]

Materials:

  • Rabbit erythrocytes

  • Normal human serum (as a source of complement proteins)

  • Test inhibitor (e.g., this compound)

  • Veronal buffer with Mg2+ and EGTA (Mg-EGTA-VBS)

  • Spectrophotometer

Procedure:

  • Erythrocyte Preparation: Wash rabbit erythrocytes three times with cold Mg-EGTA-VBS and resuspend to a final concentration of 2 x 108 cells/mL.

  • Serum Pre-incubation: Pre-incubate normal human serum (e.g., at a final dilution of 1:10) with varying concentrations of the test inhibitor for 15-30 minutes at room temperature. Include a positive control (serum with vehicle) and a negative control (buffer only).

  • Hemolysis Reaction: Add the pre-incubated serum-inhibitor mixture to the rabbit erythrocyte suspension.

  • Incubation: Incubate the mixture for 30-60 minutes at 37°C with gentle shaking to allow for complement activation and cell lysis.

  • Centrifugation: Pellet the remaining intact erythrocytes by centrifugation.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm using a spectrophotometer.

  • Analysis: Calculate the percentage of hemolysis inhibition for each inhibitor concentration compared to the positive control. The 100% lysis control is achieved by lysing the erythrocytes with water. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Complement Activation Pathway

The following diagram illustrates the three main pathways of the complement system, all converging at the cleavage of C3 by C3 convertases.

Complement_Pathway Classical_Pathway Classical Pathway (Antibody-Antigen Complex) C1_complex C1 Complex Activation Classical_Pathway->C1_complex Lectin_Pathway Lectin Pathway (Mannose-binding Lectin) MASPs MASP Activation Lectin_Pathway->MASPs Alternative_Pathway Alternative Pathway (Spontaneous C3 hydrolysis) C3_hydrolysis C3(H2O) Formation Alternative_Pathway->C3_hydrolysis C4_C2_cleavage C4 and C2 Cleavage C1_complex->C4_C2_cleavage MASPs->C4_C2_cleavage C3_Convertase_CP_LP C3 Convertase (C4b2a) C4_C2_cleavage->C3_Convertase_CP_LP Factor_B_D Factor B and Factor D C3_hydrolysis->Factor_B_D C3_Convertase_AP C3 Convertase (C3bBb) Factor_B_D->C3_Convertase_AP C3_Cleavage C3 Cleavage C3_Convertase_CP_LP->C3_Cleavage C3_Convertase_AP->C3_Cleavage C3a C3a (Inflammation) C3_Cleavage->C3a C3b C3b (Opsonization & Amplification) C3_Cleavage->C3b Amplification_Loop Amplification Loop C3b->Amplification_Loop C5_Convertase C5 Convertase Formation C3b->C5_Convertase Amplification_Loop->C3_Convertase_AP MAC Membrane Attack Complex (Cell Lysis) C5_Convertase->MAC Inhibitor This compound (Inhibitor) Inhibitor->C3_Cleavage

Caption: The complement activation pathways converge on the formation of C3 convertases.

Experimental Workflow for C3 Convertase Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibitory activity of a compound on C3 convertase.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (C3b, Factor B, D, C3, Inhibitor) Start->Prepare_Reagents Coat_Plate Coat 96-well Plate with C3b Prepare_Reagents->Coat_Plate Block_Plate Block Non-specific Binding Coat_Plate->Block_Plate Form_Convertase Form C3 Convertase (C3bBb) Block_Plate->Form_Convertase Add_Inhibitor Add Test Inhibitor (e.g., this compound) Form_Convertase->Add_Inhibitor Add_Substrate Add C3 Substrate Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Detect_Product Detect C3b Deposition (ELISA) Incubate->Detect_Product Analyze_Data Analyze Data (Calculate IC50) Detect_Product->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro C3 convertase inhibition assay.

References

Application Notes and Protocols for Measuring PLA2 Inhibition with Cinatrin C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for measuring the inhibitory activity of Cinatrin C3 against Phospholipase A2 (PLA2). The protocols outlined below are designed to ensure accurate and reproducible results for researchers investigating the therapeutic potential of this natural compound.

Introduction

Phospholipase A2 (PLA2) enzymes play a critical role in various physiological processes, including inflammation, by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids to release arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes. Consequently, inhibitors of PLA2 are of significant interest in the development of novel anti-inflammatory therapeutics.

This compound is a member of the cinatrin family of natural compounds and has been identified as a potent, non-competitive inhibitor of PLA2.[1] It has been shown to directly interact with the enzyme, independent of calcium and substrate concentrations.[1] These notes provide detailed protocols for quantifying the inhibitory potency of this compound and visualizing its mechanism of action.

Data Presentation

The inhibitory activity of this compound against various PLA2 enzymes is summarized in the table below. This quantitative data allows for a comparative assessment of its potency across different enzyme sources.

Enzyme Source Inhibitor IC50 Ki Inhibition Type
Rat PlateletsThis compound70 µM[1]36 µM[1]Non-competitive[1]
Porcine PancreasThis compoundInhibitory activity observed[1]Not DeterminedNot Determined
Naja naja VenomThis compoundInhibitory activity observed[1]Not DeterminedNot Determined

Signaling Pathways and Experimental Workflow

To understand the biological context of PLA2 inhibition by this compound, it is crucial to visualize the relevant signaling pathways and the experimental procedure.

PLA2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 substrate ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid catalyzes hydrolysis Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins via COX Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes via LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation CinatrinC3 This compound CinatrinC3->PLA2 inhibits

Caption: PLA2 signaling pathway in inflammation and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ReagentPrep Prepare Reagents: - PLA2 Enzyme Solution - this compound dilutions - Substrate Solution (Lecithin) - Assay Buffer with Phenol (B47542) Red Incubation Incubate PLA2 with This compound or vehicle ReagentPrep->Incubation ReactionStart Initiate reaction by adding Substrate Solution Incubation->ReactionStart Measurement Measure absorbance change at 558 nm kinetically ReactionStart->Measurement CalcRate Calculate reaction rates Measurement->CalcRate InhibitionPlot Plot % Inhibition vs. log[this compound] CalcRate->InhibitionPlot IC50 Determine IC50 value InhibitionPlot->IC50

Caption: Experimental workflow for determining PLA2 inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for a colorimetric assay to determine the inhibitory activity of this compound on PLA2. This protocol is adapted from the method described by De Aranjo and Radvany (1987).

Materials and Reagents
  • Phospholipase A2 (e.g., from rat platelets, porcine pancreas, or Naja naja venom)

  • This compound

  • Lecithin (B1663433) (as substrate)

  • Sodium deoxycholate (NaTDC)

  • Sodium chloride (NaCl)

  • Calcium chloride (CaCl₂)

  • Phenol red (as pH indicator)

  • Acetonitrile (B52724)

  • Tris-HCl buffer

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 558 nm

Reagent Preparation
  • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (100 mM) and CaCl₂ (10 mM).

  • Substrate Solution: Prepare a solution of 3.5 mM lecithin and 3 mM NaTDC in the Assay Buffer. Add phenol red to a final concentration of 0.055 mM. Adjust the pH of the final solution to 7.6.

  • PLA2 Enzyme Stock Solution: Dissolve the PLA2 enzyme in 10% acetonitrile to achieve a working concentration that provides a linear reaction rate over the desired time course. The optimal concentration should be determined empirically.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for the IC50 determination. Ensure the final solvent concentration in the assay does not exceed 1% and is consistent across all wells.

Assay Procedure
  • Enzyme-Inhibitor Pre-incubation:

    • To each well of a 96-well microplate, add 10 µL of the PLA2 enzyme solution.

    • Add 10 µL of either the this compound dilution or the vehicle (for control wells).

    • Gently mix and incubate at room temperature for 20 minutes to allow for the binding of the inhibitor to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 180 µL of the pre-warmed Substrate Solution to each well.

    • Immediately place the microplate in a plate reader.

  • Data Acquisition:

    • Measure the change in absorbance at 558 nm every minute for a period of 5-10 minutes. The hydrolysis of lecithin by PLA2 will release fatty acids, causing a decrease in pH and a corresponding change in the color of the phenol red indicator.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Calculate Percentage Inhibition: The percentage of PLA2 inhibition for each this compound concentration is calculated using the following formula:

    % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100

  • Determine the IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PLA2 activity.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the inhibitory effects of this compound on PLA2. The detailed methodology for the colorimetric assay, coupled with the visualization of the relevant biological pathways and experimental workflow, will facilitate a comprehensive understanding of this compound's mechanism of action and its potential as an anti-inflammatory agent. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development efforts.

References

Troubleshooting & Optimization

common issues with Cinatrin C3 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cinatrin C3 is a fictional compound. The following information, including stability data, degradation pathways, and experimental protocols, is provided for illustrative purposes only and is intended to simulate a technical support guide for a real-world pharmaceutical compound.

Technical Support Center: this compound

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has become cloudy and a precipitate has formed. What is the cause?

A1: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation is a common issue that can be attributed to several factors:

  • Solvent Shock: This occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.

  • High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the aqueous medium.

  • Temperature and pH Shifts: Changes in temperature, such as moving media from a refrigerator to an incubator, can affect solubility. Similarly, the pH of the solution can influence the ionization state and solubility of this compound.

Q2: How can I prevent this compound from precipitating in my cell culture experiments?

A2: To prevent precipitation, consider the following best practices:

  • Use a Serial Dilution Method: Instead of adding the concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in a smaller volume of media first. Then, add this intermediate dilution to the final volume.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.

  • Slow Addition and Mixing: Add the this compound solution dropwise to the medium while gently swirling or vortexing. This helps to ensure rapid and even dispersion.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For long-term stability, it is recommended to store this compound as a solid powder at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is expected to be stable for up to 6 months.

Q4: I suspect my this compound has degraded. What are the common degradation pathways?

A4: this compound is susceptible to degradation through two primary pathways:

  • Hydrolysis: The ester functional group in this compound can be hydrolyzed, particularly in acidic or alkaline conditions, leading to the formation of Inactive Metabolite A and Compound B.

  • Oxidation: The tertiary amine in the structure is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This leads to the formation of the N-oxide derivative.

Quantitative Stability Data

The stability of a 10 µM this compound solution was assessed over a 24-hour period under various stress conditions. The percentage of remaining intact this compound was quantified by HPLC.

Condition% Remaining this compound (Mean ± SD, n=3)Observations
pH
pH 4.0 (Acetate Buffer)85.2 ± 2.1%Significant hydrolysis observed.
pH 7.4 (PBS)98.5 ± 0.8%Optimal pH for stability.
pH 9.0 (Tris Buffer)89.7 ± 1.5%Increased rate of hydrolysis.
Temperature
4°C99.1 ± 0.5%High stability.
25°C (Room Temp)96.3 ± 1.2%Minor degradation.
37°C92.8 ± 1.9%Accelerated degradation.
Light Exposure
Dark (Amber Vial)99.5 ± 0.3%Protected from photodegradation.
Ambient Light91.4 ± 2.5%Noticeable photodegradation.
UV Light (254 nm)65.7 ± 4.3%Significant photodegradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the recommended procedure for preparing a concentrated stock solution and subsequent working solutions to minimize precipitation.

  • Stock Solution Preparation (10 mM): a. Weigh out the required amount of solid this compound powder in a sterile microcentrifuge tube. b. Add an appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, use an ultrasonic water bath for 10-15 minutes. d. Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. e. Store the aliquots at -80°C.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Pre-warm your complete cell culture medium to 37°C. b. Intermediate Dilution: In a sterile tube, prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium. Gently vortex. c. Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium to achieve a final concentration of 10 µM. d. Gently mix the final working solution by inverting the tube or swirling the culture vessel. e. Visually inspect the medium under a microscope to confirm the absence of precipitation before adding it to your cells.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile (B52724) and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.

    • Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Incubate the solid powder at 105°C for 24 hours.

  • Sample Analysis: a. Neutralize the acid and base-stressed samples. b. Dilute all samples to an appropriate concentration. c. Analyze the samples by a validated stability-indicating HPLC-UV method. d. Characterize the degradation products using LC-MS to determine their mass and fragmentation patterns.

Visualizations

Hypothetical Degradation Pathway of this compound C3 This compound Hydrolysis Hydrolysis (Acidic or Alkaline Conditions) C3->Hydrolysis Oxidation Oxidation (Light, Air, Metal Ions) C3->Oxidation IM_A Inactive Metabolite A Hydrolysis->IM_A Comp_B Compound B Hydrolysis->Comp_B N_Oxide N-Oxide Derivative Oxidation->N_Oxide

Caption: Hypothetical degradation pathway of this compound.

Troubleshooting Workflow for this compound Precipitation Start Precipitate Observed in This compound Solution Check_Conc Is Final Concentration > 10 µM? Start->Check_Conc Check_Dilution Was Serial Dilution Used? Check_Conc->Check_Dilution No Sol_Lower_Conc Action: Lower Final Concentration Check_Conc->Sol_Lower_Conc Yes Check_Temp Was Medium Pre-warmed to 37°C? Check_Dilution->Check_Temp Yes Sol_Use_Serial Action: Use Serial Dilution Method Check_Dilution->Sol_Use_Serial No Sol_Prewarm Action: Pre-warm Medium Check_Temp->Sol_Prewarm No End Issue Resolved Check_Temp->End Yes Sol_Lower_Conc->End Sol_Use_Serial->End Sol_Prewarm->End

Caption: Troubleshooting workflow for this compound precipitation.

Logical Relationships in Solvent Selection Goal Goal: Prepare Stable This compound Solution Stock Stock Solution (High Concentration) Goal->Stock Working Working Solution (Aqueous, Low µM) Goal->Working DMSO Use DMSO (High Solubilizing Power) Stock->DMSO Aqueous Use Aqueous Medium (e.g., PBS, Cell Culture Media) Working->Aqueous Avoid Avoid Direct Dilution (Risk of Precipitation) DMSO->Avoid Aqueous->Avoid

Caption: Logical relationships in solvent selection for this compound.

how to improve the solubility of Cinatrin C3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Cinatrin C3 Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble?

A: this compound is a novel synthetic compound with significant therapeutic potential. Its poor aqueous solubility stems from its highly crystalline, non-ionizable, and hydrophobic molecular structure. These properties create strong intermolecular bonds within the crystal lattice, making it difficult for water molecules to solvate individual molecules, a critical first step for dissolution.[1][2]

Q2: What is the intrinsic solubility of this compound in water and common organic solvents?

A: The intrinsic solubility of this compound is very low in aqueous media. While solubility is higher in some organic solvents, precipitation is a common issue when diluting these stock solutions into aqueous buffers for experiments.[3] Refer to the table below for specific values.

Data Presentation: Solubility of this compound in Various Solvents All data were determined at 25°C using the shake-flask method and quantified via HPLC.[4]

SolventSolubility (µg/mL)Classification
Water< 0.1Practically Insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1Practically Insoluble
Dimethyl Sulfoxide (DMSO)15,000 (15 mg/mL)Freely Soluble
Ethanol (B145695)800 (0.8 mg/mL)Sparingly Soluble
Polyethylene Glycol 400 (PEG 400)2,500 (2.5 mg/mL)Soluble

Q3: Can I improve the solubility of this compound by adjusting the pH?

A: No. As a neutral, non-ionizable compound, the solubility of this compound is not dependent on pH.[2][5] Adjusting the pH of your buffer will not significantly increase its solubility.

Troubleshooting Guide: Enhancing this compound Solubility

This section addresses common experimental problems and provides step-by-step guidance on advanced solubility enhancement techniques.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common problem when the final concentration of the compound in the aqueous medium exceeds its solubility limit.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.[3]

    • Increase Cosolvent Percentage: If your experiment allows, slightly increasing the final percentage of the organic cosolvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. Always include an equivalent vehicle control to account for solvent effects.[3][6]

    • Use a Cosolvent System: Employing a mixture of water-miscible organic solvents can improve solubility. PEG 400, propylene (B89431) glycol, and ethanol are common choices that can be combined with water to create a more favorable solvent environment.[1][6]

Data Presentation: Effect of Cosolvents on this compound Aqueous Solubility Solubility measured in a PBS (pH 7.4) / Cosolvent mixture at 25°C.

Cosolvent System (v/v)Solubility (µg/mL)Fold Increase (vs. PBS)
10% Ethanol in PBS5.2~52x
20% PEG 400 in PBS28.5~285x
5% DMSO in PBS45.1~451x

Issue 2: The required concentration for my experiment cannot be achieved using simple cosolvents.

For higher concentration requirements, more advanced formulation strategies are necessary. The following decision workflow can help you choose an appropriate method.

Visualization: Workflow for Selecting a Solubility Enhancement Strategy

G cluster_legend Legend Start Start/End Decision Decision Process Process Data Data/Output start Poor Aqueous Solubility of this compound check_thermal Is this compound thermally stable? start->check_thermal screen_excipients Screen Excipients (Cyclodextrins, Surfactants) check_thermal->screen_excipients  Yes asd Amorphous Solid Dispersion (ASD) check_thermal->asd  No (Use low-temp method e.g., Solvent Evaporation) complexation Cyclodextrin (B1172386) Complexation screen_excipients->complexation micellar Micellar Solubilization (Surfactants) screen_excipients->micellar end Enhanced Solubility Achieved complexation->end micellar->end asd->end

Caption: A decision workflow for choosing a suitable solubility enhancement technique for this compound.

Strategy 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" with improved aqueous solubility.[7]

Visualization: Mechanism of Cyclodextrin Inclusion Complexation

Caption: Encapsulation of hydrophobic this compound within a cyclodextrin molecule enhances water solubility.

Data Presentation: Solubility Enhancement with Cyclodextrins Solubility measured in water at 25°C.

Cyclodextrin (1% w/v)Solubility (µg/mL)Fold Increase (vs. Water)
α-Cyclodextrin (α-CD)12.5~125x
β-Cyclodextrin (β-CD)68.0~680x
Hydroxypropyl-β-CD (HP-β-CD)215.4~2154x
Methyl-β-CD (M-β-CD)350.2~3502x

Experimental Protocol: Preparation of this compound-HP-β-CD Inclusion Complex (Kneading Method) [8]

  • Preparation: Accurately weigh this compound and HP-β-CD in a 1:2 molar ratio.

  • Slurry Formation: Place the HP-β-CD powder in a ceramic mortar. Add a minimal amount of a water:ethanol (50:50 v/v) mixture to form a thick, consistent paste.

  • Kneading: Add the this compound powder to the paste. Knead the mixture vigorously for 45-60 minutes. The friction and intimacy of mixing facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry in a vacuum oven at 40°C for 24 hours or until a constant weight is achieved.

  • Final Processing: Gently grind the dried complex into a fine powder using the mortar and pestle. Store in a desiccator.

Strategy 2: Amorphous Solid Dispersions (ASD)

This technique involves dispersing the crystalline this compound within a hydrophilic polymer matrix at a molecular level.[9][10] The resulting amorphous solid form lacks the rigid crystal lattice structure, which significantly enhances the dissolution rate and apparent solubility.

Experimental Protocol: Preparation of this compound-PVP K30 ASD (Solvent Evaporation Method) [11][12]

  • Dissolution: Prepare solutions of this compound and the polymer carrier (e.g., Polyvinylpyrrolidone K30, PVP K30) in a 1:5 weight ratio (Drug:Polymer). Dissolve both components completely in a suitable common solvent, such as ethanol, using a magnetic stirrer.[11]

  • Solvent Evaporation: Transfer the solution to a round-bottom flask. Remove the solvent using a rotary evaporator with the water bath set to 45°C. Continue evaporation until a thin, solid film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at 45°C for 48 hours to remove any residual solvent.

  • Collection and Sizing: Scrape the solid material from the flask walls. Pulverize the collected solid dispersion using a mortar and pestle, then pass it through a 60-mesh sieve to ensure a uniform particle size.[11]

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks characteristic of crystalline this compound in the PXRD pattern indicates a successful amorphous conversion.[10]

References

Validation & Comparative

Cinatrin C3: A Comparative Guide to its Phospholipase A2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cinatrin C3's performance as a Phospholipase A2 (PLA2) inhibitor against other known inhibitors. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.

Unveiling this compound's Inhibitory Potential

This compound, a member of the cinatrin family of natural products, has been identified as a potent inhibitor of Phospholipase A2 (PLA2).[1] Experimental evidence demonstrates its ability to dose-dependently inhibit PLA2 purified from rat platelets, exhibiting noncompetitive inhibition.[1]

Comparative Efficacy of PLA2 Inhibitors

To contextualize the inhibitory capacity of this compound, the following table summarizes its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) alongside other notable PLA2 inhibitors. This quantitative data allows for a direct comparison of their potencies.

InhibitorTarget PLA2IC50KiInhibition TypeSource
This compound Rat Platelet PLA270 µM36 µMNoncompetitive[1]
ASB14780Cytosolic PLA2α (cPLA2α)20 nM--
LY315920/S-5920Secretory PLA2 (sPLA2) Group IIA9 nM--[2]
VarespladibSecretory PLA2 (sPLA2)Nanomolar to Picomolar range (venom specific)--[3][4][5]
Indomethacin (B1671933)Group II PLA2 (rat peritoneal and human synovial)28-35 µM--[6]
ChlorpromazineHuman Septic Shock Serum PLA275 µM5 nMNoncompetitive[7]

The Mechanism of PLA2 and its Inhibition

Phospholipase A2 enzymes play a crucial role in cellular signaling by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids.[8][9][10] Arachidonic acid is a key precursor for the biosynthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.[8][10][11] By inhibiting PLA2, compounds like this compound can effectively block the production of these pro-inflammatory molecules at an early stage of the inflammatory cascade.

The following diagram illustrates the central role of PLA2 in the arachidonic acid signaling pathway and the point of inhibition by molecules such as this compound.

PLA2_Signaling_Pathway membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) membrane->PLA2 Substrate AA Arachidonic Acid PLA2->AA Catalyzes release CinatrinC3 This compound (Inhibitor) CinatrinC3->PLA2 Inhibition COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation PLA2_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) start->prep_reagents add_inhibitor Add Inhibitor and Enzyme to Wells prep_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_dtnb Add DTNB incubate->add_dtnb measure Measure Absorbance (412 nm) add_dtnb->measure calculate Calculate % Inhibition and IC50 measure->calculate

References

A Comparative Guide to PLA2 Inhibition: Cinatrin C3 vs. Duramycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two known phospholipase A2 (PLA2) inhibitors: Cinatrin C3 and duramycin (B1576892). The information presented herein is compiled from experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Introduction to PLA2 and its Inhibition

Phospholipase A2 (PLA2) enzymes are critical players in various cellular processes, including inflammation, signal transduction, and membrane homeostasis. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid, often arachidonic acid, and a lysophospholipid. Arachidonic acid serves as the precursor for the biosynthesis of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. Consequently, the inhibition of PLA2 is a key therapeutic strategy for managing inflammatory diseases.

This guide focuses on two distinct PLA2 inhibitors: this compound, a member of the cinatrin family of antibiotics, and duramycin, a lanthionine-containing peptide antibiotic. Their comparison reveals different mechanisms of action and inhibitory profiles.

Quantitative Data Summary

The following table summarizes the available quantitative data on the PLA2 inhibitory activities of this compound and duramycin. It is important to note that the experimental conditions under which these data were obtained differ, which should be taken into consideration when making direct comparisons.

ParameterThis compoundDuramycinReference
Target PLA2 Rat Platelet PLA2Various (Human, Porcine Pancreas, Naja naja venom)[1],[2]
IC50 70 µM~1 µM (with PE substrate)[1],[2]
Ki 36 µMNot Reported[1]
Mechanism Noncompetitive, Direct Enzyme InteractionIndirect, Substrate Sequestration[1],[2]
Substrate Dependence Independent of substrate concentrationDependent on Phosphatidylethanolamine (B1630911) (PE)[1],[2]
Ca2+ Dependence IndependentNot explicitly stated, but PLA2 activity is Ca2+-dependent[1]

Mechanisms of Action

The primary distinction between this compound and duramycin lies in their mechanism of PLA2 inhibition.

This compound acts as a noncompetitive inhibitor , suggesting that it binds to a site on the PLA2 enzyme that is distinct from the active site. This interaction is direct and does not depend on the concentration of the phospholipid substrate or calcium ions.[1] This mode of action implies that this compound can inhibit the enzyme regardless of the substrate being present.

Duramycin , in contrast, is an indirect inhibitor . Its inhibitory effect is entirely dependent on the presence of its specific binding partner, the phospholipid phosphatidylethanolamine (PE) .[2] Duramycin sequesters PE in the substrate vesicles, making it unavailable for the PLA2 enzyme.[2] Consequently, duramycin shows no inhibitory activity when other phospholipids, such as phosphatidylcholine, are used as the substrate.[2]

Experimental Protocols

A generalized experimental protocol for assessing PLA2 inhibition is provided below. This can be adapted to study both direct and indirect inhibitors like this compound and duramycin. A common method is a colorimetric assay using a chromogenic substrate.

General PLA2 Inhibition Assay Protocol (Colorimetric)

This protocol is based on the principle of using a substrate analog that releases a colored or fluorescent product upon cleavage by PLA2.

Materials:

  • Purified PLA2 enzyme (e.g., human recombinant, bee venom, or from a specific tissue source)

  • PLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

  • Chromogenic PLA2 substrate (e.g., 1,2-bis(heptanoylthio)glycerophosphocholine (B593993) or 4-nitro-3-(octanoyloxy)benzoic acid)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for thiol detection with thio-substrates

  • Inhibitors: this compound and duramycin, dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 414 nm for DTNB)

Procedure:

  • Reagent Preparation: Prepare all reagents as required. The substrate may need to be reconstituted in the assay buffer.

  • Assay Setup:

    • Blank Wells: Add assay buffer and the solvent used for the inhibitors.

    • Control (No Inhibitor) Wells: Add PLA2 enzyme, assay buffer, and the solvent.

    • Inhibitor Wells: Add PLA2 enzyme, assay buffer, and varying concentrations of the inhibitor (this compound or duramycin).

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme (for direct inhibitors) or the substrate (for indirect inhibitors, if the substrate is included in the pre-incubation).

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

Considerations for Comparing this compound and Duramycin:

  • Substrate Selection: To observe duramycin's inhibitory activity, the substrate vesicles must contain phosphatidylethanolamine (PE). For a comparative study, one could use mixed micelles containing both a chromogenic substrate and PE.

  • Direct vs. Indirect Inhibition: To confirm the mechanism, experiments can be designed where the pre-incubation of the inhibitor is done either with the enzyme alone (favoring direct inhibitors) or with the substrate alone (favoring indirect inhibitors that act on the substrate).

Visualizations

Signaling Pathway and Inhibition Mechanisms

The following diagram illustrates the general PLA2 signaling pathway leading to the production of pro-inflammatory eicosanoids and highlights the distinct points of inhibition for this compound and duramycin.

PLA2_Inhibition cluster_membrane membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 (PLA2) membrane->pla2 Substrate aa Arachidonic Acid pla2->aa Hydrolysis eicosanoids Pro-inflammatory Eicosanoids aa->eicosanoids COX/LOX cinatrin This compound cinatrin->pla2 Direct Inhibition (Noncompetitive) duramycin Duramycin pe Phosphatidylethanolamine (PE) duramycin->pe Binds to duramycin_pe Duramycin-PE Complex duramycin_pe->pla2 Sequesters Substrate

Caption: Mechanism of PLA2 inhibition by this compound and Duramycin.

Experimental Workflow for PLA2 Inhibition Assay

The diagram below outlines the key steps in a typical colorimetric PLA2 inhibition assay.

PLA2_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Substrate, Inhibitors) start->reagent_prep plate_setup Set up 96-well Plate (Blank, Control, Inhibitor wells) reagent_prep->plate_setup add_enzyme Add PLA2 Enzyme to Control and Inhibitor wells plate_setup->add_enzyme pre_incubation Pre-incubate Plate add_enzyme->pre_incubation start_reaction Initiate Reaction (Add Substrate) pre_incubation->start_reaction measure Measure Absorbance Kinetically start_reaction->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Workflow for a colorimetric PLA2 inhibition assay.

Conclusion

This compound and duramycin represent two distinct classes of PLA2 inhibitors. This compound offers a direct, noncompetitive mode of inhibition, making it a potentially broad-spectrum inhibitor for different PLA2 isoforms. Duramycin's activity is highly specific, targeting PLA2 action only in the presence of phosphatidylethanolamine. The choice between these inhibitors will depend on the specific research question, the PLA2 isoform of interest, and the lipid composition of the experimental system. For studies aiming to understand the role of PE in PLA2-mediated processes, duramycin is an invaluable tool. For broader inhibition of PLA2 activity, this compound may be more suitable. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison.

References

A Comparative Analysis of Cinatrin A, B, and C3: Potent Inhibitors of Phospholipase A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Cinatrin A, Cinatrin B, and Cinatrin C3, a family of naturally derived phospholipase A2 (PLA2) inhibitors. The Cinatrins are secondary metabolites isolated from the fungus Circinotrichum falcatisporum. Their ability to inhibit PLA2, a key enzyme in the inflammatory cascade, positions them as compounds of significant interest for the development of novel anti-inflammatory therapeutics.

Quantitative Comparison of Inhibitory Activity

The primary biological activity of the Cinatrin family is the inhibition of phospholipase A2. The following table summarizes the available quantitative data on the inhibitory potency of Cinatrin A, B, and C3 against rat platelet PLA2.

CompoundIC50 (μM)Inhibition TypeKi (μM)
Cinatrin A> 540--
Cinatrin B270--
This compound 70 Noncompetitive 36

Data sourced from Tanaka K, et al. J Antibiot (Tokyo). 1992 Jan;45(1):50-5.

As the data indicates, this compound is the most potent inhibitor of the series, with an IC50 value of 70 μM.[1] Further kinetic analysis revealed that this compound acts as a noncompetitive inhibitor with a Ki value of 36 μM.[1] This suggests that this compound binds to a site on the enzyme distinct from the substrate-binding site, thereby inhibiting its activity regardless of substrate concentration.

Experimental Protocols

While the precise, detailed experimental protocol from the original publication is not fully available, a representative protocol for a phospholipase A2 inhibition assay is provided below. This protocol is based on standard methodologies used in the field.

Phospholipase A2 (PLA2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds (Cinatrin A, B, and C3) against PLA2.

Materials:

  • Purified phospholipase A2 (e.g., from rat platelets, porcine pancreas, or snake venom)

  • Phospholipid substrate (e.g., phosphatidylcholine)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and NaCl)

  • Test compounds (Cinatrin A, B, C3) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and phospholipid substrate solution. The substrate is often prepared as a suspension or in liposomes.

    • Prepare a stock solution of the PLA2 enzyme in the assay buffer.

    • Prepare serial dilutions of the test compounds (Cinatrin A, B, C3) and a vehicle control (DMSO).

  • Assay Protocol:

    • To each well of a 96-well plate, add a defined volume of the assay buffer.

    • Add a small volume of the test compound solution or vehicle control to the respective wells.

    • Add the PLA2 enzyme solution to all wells except for the blank controls.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the phospholipid substrate solution to all wells.

    • Incubate the plate at the same temperature for a defined reaction time (e.g., 30-60 minutes).

    • Stop the reaction using an appropriate method (e.g., adding a chelating agent like EDTA if the enzyme is calcium-dependent, or by other means).

    • Measure the product formation. This can be done using various detection methods, such as fluorescently labeled substrates where the cleavage product is measured, or by titrating the fatty acids produced.

  • Data Analysis:

    • Calculate the percentage of PLA2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Determination of Inhibition Type and Ki Value

To determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive) and the inhibition constant (Ki), further kinetic studies are required. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots to elucidate the inhibition type and calculate the Ki value.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Cinatrins is the direct inhibition of phospholipase A2. PLA2 is a critical enzyme in the arachidonic acid signaling pathway, which is a major driver of inflammation. By inhibiting PLA2, Cinatrins block the release of arachidonic acid from membrane phospholipids. Arachidonic acid is the precursor to a wide range of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, which are synthesized by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

The following diagram illustrates the central role of PLA2 in the arachidonic acid cascade and the point of intervention for Cinatrins.

PLA2_Signaling_Pathway cluster_membrane Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA Hydrolysis Cinatrins Cinatrins (A, B, C3) Cinatrins->PLA2 Inhibition COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of the PLA2-mediated arachidonic acid cascade by Cinatrins.

By blocking the initial step of this pathway, Cinatrins can effectively reduce the production of a broad spectrum of inflammatory mediators, which is a distinct advantage over inhibitors that target downstream enzymes like COX or LOX individually. The noncompetitive inhibition by this compound suggests a potentially robust and efficient mode of action.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative analysis of novel PLA2 inhibitors like the Cinatrins.

Experimental_Workflow Start Start: Isolate/Synthesize Cinatrins A, B, & C3 InVitro In Vitro PLA2 Inhibition Assay Start->InVitro IC50 Determine IC50 Values InVitro->IC50 Kinetic Kinetic Studies (Lineweaver-Burk/Dixon Plots) IC50->Kinetic SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Ki Determine Inhibition Type & Ki Kinetic->Ki CellBased Cell-Based Assays (e.g., AA release, Prostaglandin production) Ki->CellBased Ki->SAR CellularEfficacy Assess Cellular Efficacy CellBased->CellularEfficacy InVivo In Vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) CellularEfficacy->InVivo CellularEfficacy->SAR InVivoEfficacy Evaluate In Vivo Anti-inflammatory Activity InVivo->InVivoEfficacy InVivoEfficacy->SAR Lead Identify Lead Compound SAR->Lead

Caption: A typical workflow for the preclinical evaluation of Cinatrin compounds.

This workflow progresses from initial in vitro enzymatic assays to more complex cell-based and in vivo models, culminating in a structure-activity relationship analysis to identify the most promising lead candidate for further development.

Conclusion

The comparative analysis of Cinatrin A, B, and C3 highlights this compound as the most promising lead compound due to its superior inhibitory potency against phospholipase A2 and its noncompetitive mode of action. The data presented in this guide, along with the outlined experimental protocols and workflows, provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of the Cinatrin family of natural products as novel anti-inflammatory agents. Further investigation into their effects on downstream signaling events and their efficacy in in vivo models of inflammation is warranted.

References

Unveiling the Noncompetitive Inhibition of Phospholipase A2 by Cinatrin C3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise mechanism of enzyme inhibition is paramount. This guide provides a detailed comparison of Cinatrin C3, a known phospholipase A2 (PLA2) inhibitor, with other relevant compounds, and confirms its noncompetitive mode of action through supporting experimental data and standardized protocols.

This compound, a member of the cinatrin family of natural products, has been identified as a potent inhibitor of phospholipase A2 (PLA2), a crucial enzyme in the inflammatory cascade. Experimental evidence demonstrates that this compound exerts its inhibitory effect through a noncompetitive mechanism.[1] This guide delves into the specifics of this inhibition, presents a comparative analysis with other PLA2 inhibitors, and provides detailed experimental methodologies for researchers to replicate and validate these findings.

Comparative Analysis of PLA2 Inhibitors

The inhibitory potential of this compound against PLA2 is best understood in the context of other known inhibitors. The following table summarizes key quantitative data for this compound and a selection of other compounds that target PLA2, highlighting their respective potencies and mechanisms of inhibition.

InhibitorTarget EnzymeIC50KiMechanism of Inhibition
This compound Rat Platelet PLA270 µM[1]36 µM[1]Noncompetitive[1]
ChlorpromazineHuman Septic Shock Serum PLA275 µM[2]5 nM[2]Noncompetitive[2]
DuramycinPhospholipase A2Substrate-dependent[1]--
VarespladibSecreted PLA2 (sPLA2)--In clinical trials[3]
DarapladibLipoprotein-associated PLA2 (Lp-PLA2)--Failed in clinical trials for cardiovascular disease[3]

Deciphering the Mechanism: Noncompetitive Inhibition

Noncompetitive inhibition is a form of enzyme inhibition where the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. A key characteristic of noncompetitive inhibition is the decrease in the maximum reaction velocity (Vmax), while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. The inhibition by this compound was found to be independent of both Ca2+ and substrate concentration, further supporting a noncompetitive mechanism that likely involves direct interaction with the enzyme.[1]

Experimental Protocol: Phospholipase A2 Inhibition Assay

The following protocol outlines a representative method for determining the inhibitory activity and mechanism of compounds like this compound against PLA2.

1. Enzyme and Substrate Preparation:

  • Enzyme: Purified phospholipase A2 from a relevant source (e.g., rat platelets, porcine pancreas, or snake venom) is prepared in a suitable buffer (e.g., Tris-HCl) at a specific concentration.[1]
  • Substrate: A phospholipid substrate, such as phosphatidylcholine or phosphatidylethanolamine, is prepared in a buffer containing a detergent (e.g., Triton X-100) to form mixed micelles. A fluorescently labeled phospholipid substrate can be used for continuous monitoring of enzyme activity.

2. Assay Procedure:

  • The reaction is initiated by adding the PLA2 enzyme to a pre-warmed reaction mixture containing the substrate, buffer, and varying concentrations of the inhibitor (e.g., this compound).
  • The reaction is carried out at a constant temperature (e.g., 37°C) and pH.
  • The rate of phospholipid hydrolysis is monitored over time by detecting the release of a product, such as a fluorescently labeled fatty acid or lysophospholipid.

3. Data Analysis:

  • IC50 Determination: The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve.
  • Mechanism of Inhibition: To determine the mechanism of inhibition, enzyme kinetics studies are performed at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
  • Noncompetitive Inhibition: In the presence of a noncompetitive inhibitor, the Lineweaver-Burk plot will show a series of lines with different y-intercepts (1/Vmax) but a common x-intercept (-1/Km).
  • Ki Determination: The inhibition constant (Ki), which represents the binding affinity of the inhibitor to the enzyme, can be calculated from the Lineweaver-Burk plot or by fitting the data to the Michaelis-Menten equation for noncompetitive inhibition.

Visualizing the Process

To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme PLA2 Enzyme Preparation reaction Enzymatic Reaction (PLA2 + Substrate ± Inhibitor) enzyme->reaction substrate Phospholipid Substrate Preparation substrate->reaction inhibitor This compound Serial Dilutions inhibitor->reaction monitoring Monitor Product Formation reaction->monitoring ic50 IC50 Determination monitoring->ic50 kinetics Enzyme Kinetics (Varying [S] and [I]) monitoring->kinetics plot Lineweaver-Burk Plot kinetics->plot mechanism Determine Inhibition Mechanism (Noncompetitive) plot->mechanism

Caption: Experimental workflow for determining the noncompetitive inhibition of PLA2 by this compound.

signaling_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Substrate arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Catalyzes prostaglandins Prostaglandins arachidonic_acid->prostaglandins leukotrienes Leukotrienes arachidonic_acid->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation cinatrin_c3 This compound cinatrin_c3->pla2 Noncompetitive Inhibition

Caption: Signaling pathway showing the noncompetitive inhibition of PLA2 by this compound.

References

Cross-Validation of Cinatrin C3's Phospholipase A2 Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Cinatrin C3, a known inhibitor of phospholipase A2 (PLA2), across different enzymatic assays. The information is compiled to offer an objective overview of its performance, supported by available experimental data, to aid in research and drug development endeavors.

Introduction to this compound

This compound is a natural product isolated from the fermentation broth of Circinotrichum falcatisporum RF-641. It belongs to a family of compounds known as cinatrins, which are characterized as novel spiro-γ-dilactones and γ-lactones. Structurally, this compound possesses the chemical formula C18H30O8 and a molecular weight of 374.43 g/mol . Its primary recognized biological activity is the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.

Phospholipase A2 (PLA2) Signaling Pathway

Phospholipase A2 enzymes play a crucial role in cellular signaling by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Inhibition of PLA2 is, therefore, a significant therapeutic target for controlling inflammation.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) PL->PLA2 hydrolysis AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation CinatrinC3 This compound CinatrinC3->PLA2 inhibits

Caption: The Phospholipase A2 (PLA2) signaling cascade, a key pathway in the inflammatory process.

Comparative Inhibitory Activity of this compound

This compound has been evaluated for its inhibitory effects on PLA2 from various sources. The available quantitative data from a key study by Tanaka et al. (1992) is summarized below.[1] Unfortunately, specific IC50 values for porcine pancreas and Naja naja venom PLA2 were not available in the reviewed literature, although inhibitory activity was noted.

Enzyme SourceThis compound IC50 (µM)Inhibition Characteristics
Rat Platelets70Noncompetitive inhibitor (Ki = 36 µM), Independent of Ca2+ and substrate concentration
Porcine PancreasInhibition observedNot specified
Naja naja VenomInhibition observedNot specified

Comparison with Other PLA2 Inhibitors

A direct comparison of this compound with other PLA2 inhibitors is challenging due to variations in assay conditions and the specific PLA2 isoforms used in different studies. However, to provide context, the table below lists the inhibitory activities of other compounds against the same PLA2 sources where data is available.

InhibitorEnzyme SourceIC50 (µM)
This compound Rat Platelets 70
IndomethacinRat Peritoneal PLA228
ManoalideNaja naja Venom1.9
ManoalogueCobra PLA27.5

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in PLA2 inhibition assays.

Phospholipase A2 Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds against PLA2.

PLA2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Prepare PLA2 solution (e.g., from rat platelets, porcine pancreas, or snake venom) Incubation Incubate PLA2 with inhibitor (pre-incubation) Enzyme->Incubation Substrate Prepare radiolabeled phospholipid substrate (e.g., 14C-phosphatidylcholine) ReactionStart Initiate reaction by adding radiolabeled substrate Substrate->ReactionStart Inhibitor Prepare various concentrations of this compound or other inhibitors Inhibitor->Incubation Incubation->ReactionStart ReactionMix Reaction Mixture: PLA2, Inhibitor, Substrate, Ca2+, Buffer (e.g., Tris-HCl) ReactionStart->ReactionMix StopReaction Stop the reaction (e.g., by adding a quenching solution) ReactionMix->StopReaction Extraction Extract fatty acids StopReaction->Extraction Quantification Quantify released radiolabeled fatty acid (e.g., via scintillation counting) Extraction->Quantification Calculation Calculate % inhibition and IC50 value Quantification->Calculation

Caption: A generalized workflow for a phospholipase A2 (PLA2) inhibition assay.

Rat Platelet Phospholipase A2 Inhibition Assay (Specific details from Tanaka et al., 1992):

While the full detailed protocol from the original 1992 publication by Tanaka et al. is not publicly available, the abstract provides key information:

  • Enzyme Source: PLA2 purified from rat platelets.

  • Inhibition Measurement: The assay measured the dose-dependent inhibition of PLA2 activity.

  • Key Findings: this compound was identified as the most potent among the tested cinatrins with an IC50 of 70 µM. The inhibition was determined to be noncompetitive, with a Ki value of 36 µM, and was independent of both Ca2+ and substrate concentration.

Porcine Pancreatic and Naja naja Venom Phospholipase A2 Assays:

The 1992 study also reported that Cinatrins B and C3 inhibited PLA2 from porcine pancreas and Naja naja venom. However, the specific assay conditions and IC50 values were not detailed in the available abstract. Generally, these assays would follow a similar principle to the one outlined in the workflow diagram above, with the primary difference being the source of the PLA2 enzyme.

Conclusion

This compound is a confirmed inhibitor of rat platelet phospholipase A2 with a moderate potency (IC50 = 70 µM).[1] Its activity extends to PLA2 from other species, including porcine pancreas and Naja naja venom, demonstrating a degree of cross-reactivity. The noncompetitive mode of inhibition against rat platelet PLA2 suggests a mechanism that does not involve direct competition with the substrate at the active site.

For a more comprehensive understanding and direct comparison of this compound's efficacy, further studies are required to determine its IC50 values in a wider range of standardized PLA2 assays and against various isoforms of the enzyme. The lack of publicly available, detailed protocols from the original studies underscores the importance of transparent and thorough reporting in scientific literature to facilitate reproducibility and comparative analysis. Researchers interested in utilizing this compound should consider these data as a foundation for further investigation into its therapeutic potential as a PLA2 inhibitor.

References

literature review of Cinatrin C3 comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

As "Cinatrin C3" did not yield specific results in scholarly and clinical databases, this review focuses on the therapeutic targeting of Complement component C3, a central protein of the innate immune system. The inhibition of C3 is a promising therapeutic strategy for various complement-mediated diseases. This guide provides a comparative overview of key C3 inhibitors, with a focus on the compstatin (B549462) family of compounds, including the FDA-approved drug pegcetacoplan.

Comparative Efficacy of C3 Inhibitors

The primary focus of clinical comparisons for C3 inhibitors has been against C5 inhibitors, such as eculizumab, particularly in the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH). PNH is a rare blood disorder characterized by complement-mediated hemolysis.[1] While C5 inhibitors only block the terminal pathway of the complement cascade, C3 inhibitors act upstream, potentially offering broader control of hemolysis.[1][2]

Pegcetacoplan vs. Eculizumab in PNH (PEGASUS Phase 3 Trial)

The PEGASUS trial was a pivotal head-to-head study comparing the efficacy and safety of the C3 inhibitor pegcetacoplan with the C5 inhibitor eculizumab in adult patients with PNH who had a suboptimal response to eculizumab.[1][3]

Table 1: Key Efficacy Outcomes of the PEGASUS Trial at Week 16

Outcome MeasurePegcetacoplan (n=41)Eculizumab (n=39)Adjusted Mean Difference (p-value)
Change in Hemoglobin (g/dL) from Baseline Increase from 8.7 to 11.5Decrease from 8.7 to 8.63.84 (<0.0001)[1][3]
Transfusion Avoidance 85%15%N/A[1]
Change in FACIT-Fatigue Score from Baseline +9.2-2.7N/A[2]
Breakthrough Hemolysis 10%23%N/A[1]

At 48 weeks, patients who continued on pegcetacoplan maintained high mean hemoglobin concentrations.[4] Patients who switched from eculizumab to pegcetacoplan showed a significant increase in mean hemoglobin levels.[4]

Indirect Comparison of Pegcetacoplan vs. Ravulizumab and Eculizumab in Naïve PNH Patients

A matching-adjusted indirect comparison (MAIC) was conducted using data from the PRINCE trial (pegcetacoplan in complement inhibitor-naïve patients) and the 301 study (ravulizumab vs. eculizumab).[5]

Table 2: Matching-Adjusted Indirect Comparison at Week 26

Outcome MeasurePegcetacoplan vs. RavulizumabPegcetacoplan vs. Eculizumab
Percent Change in LDH Level from Baseline Favorable to Pegcetacoplan (p<0.0001)Favorable to Pegcetacoplan (p<0.0001)
LDH Normalization Favorable to Pegcetacoplan (p=0.0093)Favorable to Pegcetacoplan (p=0.0154)
Hemoglobin Stabilization Favorable to Pegcetacoplan (p<0.0001)Favorable to Pegcetacoplan (p=0.0001)
Transfusion Avoidance Favorable to Pegcetacoplan (p=0.0001)Favorable to Pegcetacoplan (p=0.0002)

These results suggest that pegcetacoplan may lead to improved outcomes compared to both ravulizumab and eculizumab in complement inhibitor-naïve patients.[5]

Comparative Efficacy in Severe COVID-19

Exploratory studies have compared the efficacy of C3 and C5 inhibitors in treating severe COVID-19, where complement-mediated hyper-inflammation is a key driver of pathology.[6][7]

Table 3: Comparison of AMY-101 (C3 inhibitor) and Eculizumab (C5 inhibitor) in Severe COVID-19

Biological MarkerAMY-101 (C3 Inhibition)Eculizumab (C5 Inhibition)
C-reactive Protein (CRP) and IL-6 Levels Steep declineSteep decline[6]
LDH Levels Steeper decline compared to baseline in the first 7 days (48.2% decrease)37.6% decrease in non-intubated patients[6]
Neutrophil Counts More robust declineLess pronounced decline[8]
Lymphocyte Recovery More prominentLess prominent[8]

C3 inhibition with AMY-101 demonstrated broader therapeutic control by attenuating both C3a and sC5b-9 generation.[6][8]

Evolution and Comparative Characteristics of Compstatin Analogs

Compstatin, a cyclic peptide, is the parent molecule for a family of C3 inhibitors.[9][10] Analogs have been developed to improve binding affinity, potency, and pharmacokinetic properties.[9][11]

Table 4: Evolution of Compstatin Analogs and Binding Affinities

AnalogKey Modification(s)IC50 (nM)Binding Affinity (KD) for C3b (nM)
Original Compstatin ---
[Trp(Me)4]-Ac-compstatin N-methylation at Trp4--
Ac-I--INVALID-LINK--I-NH2 N-methylation and amino acid substitutions622.3[9]
Cp40 N-terminal extension with (D)Tyr-0.5[12]
ABM2-Cp20 N-terminal conjugation of an albumin-binding moiety-0.15[13]

Pegcetacoplan is a PEGylated derivative of a second-generation compstatin analog, which increases its half-life.[10][14]

Experimental Protocols

PEGASUS Phase 3 Trial Protocol
  • Study Design: A phase 3, randomized, open-label, active-comparator controlled trial.[3]

  • Participants: Adults with PNH and hemoglobin levels <10.5 g/dL despite stable eculizumab therapy for at least 3 months.[1]

  • Run-in Phase (4 weeks): All patients received subcutaneous pegcetacoplan (1080 mg twice weekly) in addition to their current eculizumab dose.[1]

  • Randomization Phase (16 weeks): Patients were randomized 1:1 to receive either pegcetacoplan monotherapy or continue with eculizumab.[1]

  • Open-label Period (up to 48 weeks): Patients from the eculizumab group switched to pegcetacoplan monotherapy.[4]

  • Primary Endpoint: Change from baseline in hemoglobin level at week 16.[1]

  • Key Secondary Endpoints: Transfusion avoidance, change in lactate (B86563) dehydrogenase (LDH) levels, and change in FACIT-Fatigue score.[1]

ELISA-based Assay for Compstatin Inhibitory Activity
  • Principle: To quantify the inhibitory effect of compstatin analogs on complement activation by detecting C3b deposition.[12]

  • Method:

    • Normal human serum (NHS) is activated by immune complexes in the wells of an ELISA plate.

    • Various concentrations of the compstatin analog are added (ranging from 0.01 µM to 10 µM).[12]

    • The amount of C3b deposited on the plate is detected using a specific anti-human C3b antibody.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of C3b deposition) is calculated.

Hemolysis Assay for Complement Activity
  • Principle: To assess the ability of a complement system (human-rat hybrid in this case) to lyse rabbit red blood cells (Erabb) and the inhibitory effect of compstatin.[15]

  • Method:

    • Erabb are incubated with C3 knockout rat serum supplemented with purified human C3 protein.

    • The reaction is performed in a buffer containing Mg-EGTA at 37°C for 20 minutes.

    • Different concentrations of compstatin are added to the serum mixture.

    • Hemolysis is quantified by measuring the optical density of the supernatant at 414 nm (OD414), which corresponds to the release of hemoglobin.[15]

Visualizations

Complement_Cascade_and_Inhibition cluster_pathways Initiation Pathways cluster_central Central Component cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Inhibition Classical Classical C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Lectin->C3_Convertase Alternative Alternative Alternative->C3_Convertase C3 C3 C3->C3_Convertase Activation C3a C3a C3_Convertase->C3a Cleavage C3b C3b C3_Convertase->C3b Cleavage C3b->C3_Convertase Positive Feedback C5_Convertase C5 Convertase C3b->C5_Convertase Opsonization Opsonization C3b->Opsonization C5a C5a C5_Convertase->C5a MAC Membrane Attack Complex (MAC) C5_Convertase->MAC C3_Inhibitor C3 Inhibitors (e.g., Pegcetacoplan) C3_Inhibitor->C3_Convertase Blocks C3 Cleavage C5_Inhibitor C5 Inhibitors (e.g., Eculizumab) C5_Inhibitor->C5_Convertase Blocks C5 Cleavage PEGASUS_Trial_Workflow cluster_screening Screening & Enrollment cluster_runin Run-in Period (4 Weeks) cluster_randomization Randomization (16 Weeks) cluster_openlabel Open-Label Period (to Week 48) cluster_endpoint Primary Endpoint Assessment Patients PNH Patients on Eculizumab with Hb < 10.5 g/dL RunIn All Patients Receive: Pegcetacoplan + Eculizumab Patients->RunIn Randomize Randomization (1:1) RunIn->Randomize GroupA Group A (n=41) Pegcetacoplan Monotherapy Randomize->GroupA GroupB Group B (n=39) Eculizumab Monotherapy Randomize->GroupB OpenLabelA Group A Continues Pegcetacoplan GroupA->OpenLabelA Endpoint Primary Endpoint: Change in Hemoglobin at Week 16 GroupA->Endpoint OpenLabelB Group B Switches to Pegcetacoplan GroupB->OpenLabelB GroupB->Endpoint

References

Safety Operating Guide

Navigating the Uncharted Waters of Cinatrin C3 Disposal: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

At its core, the safe disposal of any chemical hinges on a thorough understanding of its potential hazards. In the absence of a dedicated SDS for Cinatrin C3, it is prudent to treat it as a potentially hazardous substance. This conservative approach ensures the highest level of safety.

Immediate Safety and Logistical Information

Core Principle: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1]

Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE is non-negotiable. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Waste Segregation: Never mix different types of waste.[1] this compound waste should be segregated from other waste streams to prevent unintended chemical reactions.

Step-by-Step Disposal Protocol

  • Waste Identification and Characterization:

    • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

    • Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent. The rinsate should be collected as hazardous waste. After thorough rinsing, deface or remove the original label and dispose of the container according to institutional guidelines.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage: Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2] Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a scheduled pickup. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[3]

Quantitative Data Summary

In the absence of specific quantitative data for this compound, the following table summarizes general laboratory waste streams and their recommended disposal routes, which should be applied to this compound waste.

Waste TypeDescriptionGeneral Disposal Route
Solid Chemical Waste Unused or expired this compound, contaminated lab supplies (e.g., gloves, wipes, bench paper).Collect in a labeled hazardous waste container for EHS pickup.
Liquid Chemical Waste Solutions containing this compound, solvents used for cleaning and rinsing.Collect in a labeled, sealed hazardous waste container for EHS pickup.
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.Dispose of in a designated sharps container.
Empty Containers Glass or plastic containers that previously held this compound.Triple rinse with an appropriate solvent, collect rinsate as hazardous waste, deface label, and dispose of according to institutional policy (may be recycled or disposed of as non-hazardous waste).

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. However, it is critical that any experimental protocol includes a section on waste disposal that aligns with the principles outlined in this guide.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound.

This compound Disposal Decision Workflow start Start: Need to dispose of this compound waste sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as potentially hazardous chemical. sds_check->sds_no No characterize Characterize the waste: Solid, Liquid, or Empty Container? sds_no->characterize solid Solid Waste characterize->solid Solid liquid Liquid Waste characterize->liquid Liquid container Empty Container characterize->container Empty collect_solid Collect in a labeled hazardous waste container. solid->collect_solid collect_liquid Collect in a sealed, labeled hazardous waste container. liquid->collect_liquid rinse Triple rinse with a suitable solvent. container->rinse store Store waste in a designated Satellite Accumulation Area (SAA). collect_solid->store collect_liquid->store collect_rinsate Collect rinsate as hazardous liquid waste. rinse->collect_rinsate deface Deface or remove the original label. rinse->deface collect_rinsate->collect_liquid dispose_container Dispose of container per institutional guidelines. deface->dispose_container contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs This compound Waste Management Overview cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal lab Laboratory Experiment with this compound solid_waste Solid Waste (Contaminated PPE, etc.) lab->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) lab->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container saa Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa ehs EHS Pickup and Off-site Disposal saa->ehs

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.